molecular formula C11H8N2O2 B081888 4-Hydroxy-6-methoxyquinoline-3-carbonitrile CAS No. 13669-61-9

4-Hydroxy-6-methoxyquinoline-3-carbonitrile

货号: B081888
CAS 编号: 13669-61-9
分子量: 200.19 g/mol
InChI 键: OTDUOKQHVNMOLT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The following information is based on closely related quinoline-3-carbonitrile analogs and is provided for reference only. Specific research applications for 4-Hydroxy-6-methoxyquinoline-3-carbonitrile should be established by the investigator. Quinoline-3-carbonitrile derivatives are recognized in medicinal chemistry as versatile scaffolds for developing new pharmacologically active compounds. Structurally similar molecules have been investigated as core structures for novel tyrosinase inhibitors . Furthermore, the tetrahydrobenzo[h]quinoline-3-carbonitrile analog has been designed and evaluated as a potential antidiabetic agent , showing excellent inhibitory activity against the carbohydrate-digesting enzymes α-amylase and α-glucosidase . Other quinoline-3-carbonitrile derivatives have been synthesized and shown to possess significant antitumor and antiproliferative activities against various cancer cell lines, including HepG-2 liver cancer cells . The quinoline nucleus is a common motif in many approved anticancer drugs and is under investigation for its ability to target various pathways, including topoisomerase enzymes . Researchers value this chemical class for its potential to yield new lead candidates through further structural optimization and advanced studies.

属性

IUPAC Name

6-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-8-2-3-10-9(4-8)11(14)7(5-12)6-13-10/h2-4,6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDUOKQHVNMOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320925
Record name 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13669-61-9
Record name 4-Hydroxy-6-methoxy-3-quinolinecarbonitrile
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Record name NSC 366401
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Record name 13669-61-9
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Record name 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of synthetic protocols for 4-hydroxy-6-methoxyquinoline-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, tabulated data for comparative analysis, and a visual representation of a plausible synthetic workflow.

Core Synthesis Strategies

The synthesis of this compound and its analogs primarily revolves around the construction of the quinoline ring system, a privileged structure in numerous therapeutic agents. A common and effective approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by a high-temperature cyclization. Variations of this method, along with other cyclization strategies, form the basis for obtaining the desired quinoline core.

Experimental Protocols

While a direct protocol for the specific target molecule is not extensively detailed in a single source, a robust synthesis can be designed based on established methods for structurally similar compounds. The following protocol is a composite methodology derived from analogous syntheses.

Proposed Synthetic Route: A Gould-Jacobs based approach

This synthetic pathway commences with a commercially available substituted aniline and proceeds through a condensation reaction followed by a thermal cyclization to construct the core quinoline structure.

Step 1: Synthesis of Ethyl 2-((4-methoxyphenyl)amino)methylene-3-oxobutanoate

  • Reaction Setup: To a round-bottom flask, add p-anisidine (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Reaction Conditions: The mixture is heated at 100-120°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The resulting intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate, is often used in the next step without further purification. If necessary, it can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

  • Reaction Setup: The crude product from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Reaction Conditions: The mixture is heated to reflux (approximately 250-260°C) for 30-60 minutes.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with a non-polar solvent like hexane or ether to remove the high-boiling solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 3: Hydrolysis to 4-hydroxy-6-methoxyquinoline-3-carboxylic acid

  • Reaction Setup: The ester from the previous step is suspended in an aqueous solution of a base, such as 10% sodium hydroxide.

  • Reaction Conditions: The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed, which can be monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Step 4: Amidation to 4-hydroxy-6-methoxyquinoline-3-carboxamide

  • Reaction Setup: The carboxylic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Reaction Conditions: The reaction is typically stirred at room temperature for 2-4 hours.

  • Ammonia Addition: The resulting acid chloride solution is then added dropwise to a cooled (0°C) concentrated solution of ammonium hydroxide.

  • Work-up and Purification: The precipitated amide is collected by filtration, washed with water, and dried.

Step 5: Dehydration to this compound

  • Reaction Setup: The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

  • Reaction Conditions: The reaction is typically heated at reflux for several hours.

  • Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes typical yields and key physical data for intermediates and the final product, compiled from analogous syntheses.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylateC₁₃H₁₃NO₄247.2570-85260-265
4-hydroxy-6-methoxyquinoline-3-carboxylic acidC₁₁H₉NO₄219.1985-95>300
4-hydroxy-6-methoxyquinoline-3-carboxamideC₁₁H₁₀N₂O₃218.2175-90>300
This compound C₁₁H₈N₂O₂ 200.19 60-80 >300

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthetic protocol for this compound.

Synthesis_Workflow start p-Anisidine + Diethyl 2-(ethoxymethylene)malonate intermediate1 Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate start->intermediate1 Condensation (100-120°C) intermediate2 Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (Dowtherm A, ~250°C) intermediate3 4-hydroxy-6-methoxyquinoline-3-carboxylic acid intermediate2->intermediate3 Hydrolysis (NaOH, reflux) intermediate4 4-hydroxy-6-methoxyquinoline-3-carboxamide intermediate3->intermediate4 Amidation (1. SOCl₂, 2. NH₄OH) product This compound intermediate4->product Dehydration (POCl₃, reflux)

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₁H₈N₂O₂. It presents as a white to off-white crystalline powder. A summary of its key physicochemical properties is provided in the tables below. It is important to note that while some experimental data is available, several properties are based on computational predictions and should be verified through experimental analysis.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂[1]
Molar Mass 200.19 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 203-205 °C[2]
Density (Predicted) 1.36 ± 0.1 g/cm³[3]
pKa (Predicted) 1.21 ± 0.50[3]
Boiling Point (Predicted) 422.1 ± 45.0 °C[3]

Table 2: Solubility Profile

SolventSolubilitySource
Water Insoluble[2]
Ethanol Soluble[2]
Benzene Soluble[2]
Dichloromethane Soluble[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for quinoline ring formation. A commonly cited general approach involves the reaction of p-methoxyphenol with cyanomethylene chloride to yield 3-cyano-4-methoxyphenol, which is then condensed with 2-amino-3-hydroxypyridine to form the target compound[2].

A plausible and more detailed synthetic route, adapted from general quinoline synthesis methodologies such as the Gould-Jacobs reaction, would involve the reaction of a substituted aniline with a malonic acid derivative, followed by cyclization.

Proposed Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol is a representative procedure based on established methods for the synthesis of 4-hydroxyquinoline derivatives.

Step 1: Condensation of p-Anisidine with Diethyl ethoxymethylenemalonate (EMME)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of p-anisidine and diethyl ethoxymethylenemalonate (EMME).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting diethyl 2-((4-methoxyphenylamino)methylene)malonate is often used in the next step without further purification.

Step 2: Cyclization to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

  • Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C for 30-60 minutes to effect thermal cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the ethyl ester of the quinoline core.

Step 3: Conversion to this compound

This step would typically involve hydrolysis of the ester to a carboxylic acid, followed by conversion to an amide and subsequent dehydration to the nitrile. A more direct, though potentially lower-yielding, route might be explored.

  • Hydrolysis: Reflux the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide. Acidify the cooled reaction mixture to precipitate the 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.

  • Amidation: Convert the carboxylic acid to the corresponding amide by reaction with a suitable aminating agent (e.g., via an acid chloride intermediate followed by reaction with ammonia).

  • Dehydration: Dehydrate the amide using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride to yield the final product, this compound.

Synthesis_Workflow p_anisidine p-Anisidine intermediate1 Diethyl 2-((4-methoxyphenylamino)methylene)malonate p_anisidine->intermediate1 Condensation (100-120°C) emme Diethyl ethoxymethylenemalonate (EMME) emme->intermediate1 intermediate2 Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (Diphenyl ether, ~250°C) intermediate3 4-hydroxy-6-methoxy- quinoline-3-carboxylic acid intermediate2->intermediate3 Hydrolysis (NaOH, then H+) intermediate4 4-hydroxy-6-methoxy- quinoline-3-carboxamide intermediate3->intermediate4 Amidation final_product 4-Hydroxy-6-methoxy- quinoline-3-carbonitrile intermediate4->final_product Dehydration

A plausible synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. Derivatives of 6-methoxyquinoline, in particular, have been investigated for a range of biological effects.

Antimicrobial Activity: Several studies have demonstrated the antimicrobial properties of 6-methoxyquinoline-3-carbonitrile derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[1][4][5][6]. The mechanism of action for some quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

Anticancer and Kinase Inhibition: The quinoline core is found in a number of anticancer drugs. Notably, this compound is a known intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. This suggests that derivatives of this compound could potentially be explored for their kinase inhibitory activity. The general class of quinolinones has been investigated as inhibitors of various kinases, including receptor tyrosine kinases.

Given the structural similarities to known biologically active molecules, it is plausible that this compound and its derivatives could exhibit inhibitory activity against various cellular kinases, potentially impacting signaling pathways involved in cell proliferation, survival, and differentiation. Further screening and mechanistic studies are required to elucidate any specific biological targets.

Potential_Signaling_Pathways cluster_anticancer Potential Anticancer Activity cluster_antimicrobial Potential Antimicrobial Activity compound This compound (or its derivatives) kinase Cellular Kinase (e.g., Tyrosine Kinase) compound->kinase Inhibition dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibition pathway Downstream Signaling Pathway (e.g., Proliferation, Survival) kinase->pathway Blocks cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) pathway->cellular_response Leads to bacterial_replication Bacterial DNA Replication dna_gyrase->bacterial_replication Blocks cell_death Bacterial Cell Death bacterial_replication->cell_death Leads to

Hypothesized mechanisms of action based on the quinoline scaffold.

Safety Information

Under standard laboratory conditions, 3-Cyano-4-hydroxy-6-methoxyquinoline is stable. However, it is advisable to avoid contact with strong oxidizing agents. When handling this compound, appropriate personal protective equipment, including gloves and safety goggles, should be worn to prevent skin and eye contact. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition[2].

Conclusion

This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. While its own biological activity is not yet well-defined, its structural relationship to known kinase inhibitors and the established antimicrobial properties of related quinoline derivatives suggest that it is a promising starting point for further investigation. The synthesis of this compound can be achieved through established organic chemistry methodologies. Future research should focus on quantitative determination of its physicochemical properties, exploration of its biological activity profile through in vitro screening, and elucidation of its specific molecular targets and mechanisms of action.

References

Navigating the Synthesis and Potential Biological Activity of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and its closely related analog, 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Due to the limited availability of detailed public data on the former, this guide leverages the more extensively documented 4-chloro analog to provide in-depth technical information, including physicochemical properties, experimental protocols, and potential biological activities. This approach offers valuable insights for researchers interested in the quinoline-3-carbonitrile scaffold.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its chloro-analog are presented below for comparative analysis.

PropertyThis compound4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
CAS Number Not readily available263149-10-6[1][2]
Molecular Formula C₁₁H₈N₂O₂C₁₁H₇ClN₂O₂[1][2]
Molecular Weight 200.19 g/mol 234.64 g/mol [1]
Appearance White to off-white crystalline powderSolid
Melting Point ~203-205 °CNot specified
Solubility Insoluble in water; soluble in ethanol, benzene, and dichloromethaneNot specified

Experimental Protocols

Detailed experimental protocols for the synthesis of quinoline-3-carbonitrile derivatives are crucial for researchers in this field. Below are methodologies adapted from the synthesis of related compounds, providing a foundational approach for the synthesis of this compound.

Synthesis of 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

A reported synthesis of this compound involves a multi-step process that can be adapted for similar analogs. A key step involves the reaction of a substituted aniline with a suitable reagent to form the quinoline ring system.

Example Protocol for a Related Quinoline Synthesis:

A mixture of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 g, 3.42 mmol) and phosphorus oxychloride (4.7 g, 30.10 mmol) in toluene (10 mL) was heated at reflux for 2 hours. The solution was then concentrated, and the pH was adjusted to 7 with a saturated aqueous sodium bicarbonate solution. The resulting precipitate was collected by filtration to yield the desired product.[3]

Further reaction steps to introduce different functional groups are also documented. For instance, a mixture of 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), pyridine hydrochloride (0.276 g, 2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol) in 2-ethoxyethanol (10 mL) was heated at reflux for 2.5 hours. The reaction mixture was then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer was washed with water, filtered, and concentrated in vacuo.[3]

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The 4-anilino-quinoline-3-carbonitrile scaffold, in particular, has been investigated for its potent inhibitory activity against receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Furthermore, some quinoline-based compounds have shown activity against bacterial DNA gyrase.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. Inhibitors of EGFR can block the downstream signaling cascades that lead to tumor growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinoline-3-carbonitrile Inhibitor Inhibitor->EGFR DNA_Gyrase_Inhibition cluster_process DNA Replication & Transcription cluster_inhibition Inhibition Mechanism DNA_Gyrase DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Inhibition Inhibition of DNA Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Inhibitor Quinoline-3-carbonitrile Inhibitor Inhibitor->DNA_Gyrase Cell_Death Bacterial Cell Death Inhibition->Cell_Death

References

The Anticipated Biological Profile of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile. Direct experimental data for this specific molecule is not extensively available in current literature. Therefore, this document extrapolates its likely biological profile based on the well-documented activities of structurally related quinoline derivatives. The core quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, with analogs exhibiting a wide spectrum of biological effects, including antimicrobial, anticancer, and antiprotozoal activities. This guide summarizes key quantitative data from studies on these related compounds, presents detailed experimental protocols for evaluating these activities, and visualizes potential mechanisms of action and experimental workflows using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigations into this compound.

Introduction

The quinoline ring system is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with significant therapeutic value. Modifications to the quinoline core have led to the development of drugs for a wide range of diseases. The subject of this guide, this compound, possesses a substitution pattern that suggests a predisposition for several biological activities. The 4-hydroxyquinoline moiety is associated with cytotoxic and anticancer properties, while the 6-methoxyquinoline-3-carbonitrile framework is found in compounds with antimicrobial and other activities. This guide will explore the potential for this molecule to act as an antimicrobial, anticancer, and antiprotozoal agent, drawing on data from analogous chemical structures.

Potential Antimicrobial Activity

Derivatives of 6-methoxyquinoline-3-carbonitrile have demonstrated notable antimicrobial properties, particularly against bacterial pathogens.[1][2] The proposed mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[3][4][5]

Quantitative Data: Antimicrobial Activity of 6-Methoxyquinoline-3-carbonitrile Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 6-methoxyquinoline-3-carbonitrile derivatives against a panel of pathogenic microbes.

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)Reference
Derivative 14 S. pneumoniae: 0.66-3.98E. coli: 0.66-3.98C. albicans: 0.66-3.98[1]
Derivative 17 Potent ActivityModerate ActivityPotent Activity[1]
Derivative 20 Potent ActivityModerate ActivityNot Reported[1]
Derivative 23 Moderate ActivityModerate ActivityNot Reported[1]
Benzylthio deriv. (4d) 0.5-1Not ReportedC. albicans: 1[1]
Benzoylthio deriv. (4f) 0.5-1Not ReportedC. albicans: 1[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.[6][7][8]

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).

    • 96-well Microtiter Plates.

  • Assay Procedure:

    • Dispense 100 µL of sterile MHB into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.

    • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well containing only MHB and the inoculum.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization: Proposed Antimicrobial Mechanism and Experimental Workflow

antimicrobial_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell Compound Quinoline Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Proposed mechanism of antimicrobial action.

mic_workflow Start Start: Prepare Compound Stock & Bacterial Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Workflow for MIC determination by broth microdilution.

Potential Anticancer Activity

The 4-hydroxyquinoline scaffold is present in numerous compounds exhibiting cytotoxic effects against various cancer cell lines.[9][10][11] The mechanism of action for these compounds can be diverse, often involving the inhibition of critical cellular processes in cancer cells.

Quantitative Data: Cytotoxic Activity of 4-Hydroxyquinoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for several 4-hydroxyquinoline derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 20 Colo 320 (Colon Adenocarcinoma, Resistant)4.61[9]
Compound 13b Colo 320 (Colon Adenocarcinoma, Resistant)4.58[9]
Compound 13a Colo 320 (Colon Adenocarcinoma, Resistant)8.19[9]
Compound 29 Colo 320 (Colon Adenocarcinoma, Resistant)9.86[9]
Compound 26 Colo 320 (Colon Adenocarcinoma, Resistant)11[9]
Compound 22 Colo 320 (Colon Adenocarcinoma, Resistant)12.29[9]
Compound 28 Colo 320 (Colon Adenocarcinoma, Resistant)14.08[9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[2][9][12]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization: Cytotoxicity Evaluation Workflow

mtt_workflow Start Start: Culture and Seed Cancer Cells in 96-well Plates Treatment Treat Cells with Serial Dilutions of Test Compound Start->Treatment Incubation_48h Incubate for 48-72 hours Treatment->Incubation_48h MTT_Addition Add MTT Reagent to Each Well Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution to Dissolve Formazan Crystals Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation

Experimental workflow for the MTT cytotoxicity assay.

Potential Anti-Chagas Activity

Certain methoxy-substituted quinoline derivatives have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[13][14][15][16] This suggests that this compound could also possess trypanocidal properties.

Quantitative Data: Anti-Trypanosoma cruzi Activity of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives

The following table shows the percentage of lysis of T. cruzi trypomastigotes by related compounds at different concentrations.[13]

Compound IDConcentration (mg/mL)% Lysis (NINOA Strain)% Lysis (INC-5 Strain)Reference
Compound 6 5> 80> 80[13]
10> 90> 90[13]
50100100[13]
Compound 7 5< 60> 80[13]
1060-80> 90[13]
50> 90100[13]
Compound 8 5> 80< 60[13]
10> 9060-80[13]
50100> 90[13]
Compound 10 5> 80> 80[13]
10> 90> 90[13]
50100100[13]
Experimental Protocol: Trypanosoma cruzi Lysis Assay

This protocol is designed to assess the ability of a compound to lyse the trypomastigote form of T. cruzi.[17][18][19][20][21]

  • Parasite Culture:

    • Culture Trypanosoma cruzi epimastigotes and differentiate them into trypomastigotes.

    • Harvest and purify the trypomastigotes.

  • Assay Setup:

    • Resuspend the trypomastigotes in a suitable medium (e.g., RPMI) to a concentration of 10^7 parasites/mL.

    • In a 96-well plate, add 100 µL of the parasite suspension to wells containing 100 µL of the test compound at various concentrations (prepared by serial dilution).

    • Include a positive control (e.g., benznidazole) and a negative control (medium only).

  • Incubation and Lysis Determination:

    • Incubate the plate at 37°C for 24 hours.

    • Determine the percentage of parasite lysis by counting motile parasites using a hemocytometer or by using a colorimetric assay with a reporter strain (e.g., expressing β-galactosidase).

Mandatory Visualization: Anti-Chagas Activity Evaluation Workflow

chagas_workflow Start Start: Culture and Purify T. cruzi Trypomastigotes Assay_Setup Incubate Parasites with Serial Dilutions of Test Compound in 96-well Plate Start->Assay_Setup Incubation Incubate at 37°C for 24 hours Assay_Setup->Incubation Lysis_Assessment Assess Parasite Lysis (e.g., Microscopic Counting or Colorimetric Assay) Incubation->Lysis_Assessment Data_Analysis Calculate Percentage of Lysis and Determine LC50 Lysis_Assessment->Data_Analysis

Workflow for evaluating the trypanocidal activity.

Conclusion

While direct experimental evidence for the biological activity of this compound is yet to be established, the analysis of structurally similar compounds strongly suggests its potential as a bioactive molecule. The presence of the 4-hydroxyquinoline and 6-methoxyquinoline-3-carbonitrile moieties indicates a high probability of antimicrobial, anticancer, and possibly antiprotozoal activities. The experimental protocols and predictive mechanistic pathways detailed in this guide provide a solid framework for initiating a comprehensive investigation into the therapeutic potential of this compound. Further research, including synthesis and in vitro screening as outlined, is warranted to fully elucidate the biological profile of this compound and its potential as a lead compound in drug discovery.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential mechanism of action of 4-hydroxy-6-methoxyquinoline-3-carbonitrile, a heterocyclic compound belonging to the quinoline family. While direct and extensive research on this specific molecule is emerging, this document synthesizes the current understanding by examining the activities of its close structural analogs and derivatives. The quinoline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide will focus on the potential of these compounds as targeted therapeutic agents.

Core Postulated Mechanism of Action: Kinase Inhibition

A significant body of evidence suggests that many quinoline-3-carbonitrile derivatives exert their biological effects through the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

One of the most frequently implicated targets for quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The binding of ligands like EGF to EGFR triggers a cascade of downstream signaling events, primarily through the MAPK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival. The inhibition of EGFR is a clinically validated strategy in oncology.

While the precise binding mode of this compound to its target is yet to be fully elucidated, molecular docking studies on analogous compounds suggest that the quinoline ring system can act as a scaffold that positions key functional groups to interact with the ATP-binding pocket of kinases. The cyano group at the 3-position and the hydroxyl group at the 4-position are likely to form critical hydrogen bonds with amino acid residues in the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.

Quantitative Data on the Activity of Related Quinoline-3-carbonitrile Derivatives

To provide a comparative overview of the potential potency of this class of compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several related quinoline-3-carbonitrile derivatives against various cancer cell lines and kinases. It is important to note that these values are for structurally similar but not identical compounds to this compound.

Compound/DerivativeTarget Cell Line/EnzymeIC50 Value (µM)Reference
4-anilino-6,7-dimethoxy-3-quinolinecarbonitrileEGFR Kinase0.03[1]
4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrileSrc Kinase0.03[2]
4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrileSrc Kinase0.0012[2]
Modified 4-hydroxyquinolone analogue (Compound 3g)HCT116 (Colon Cancer)Not specified, but noted as promising[3]
Modified 4-hydroxyquinolone analogue (Compound 3g)A549 (Lung Cancer)Not specified, but noted as promising[3]
Modified 4-hydroxyquinolone analogue (Compound 3g)PC3 (Prostate Cancer)Not specified, but noted as promising[3]
Modified 4-hydroxyquinolone analogue (Compound 3g)MCF-7 (Breast Cancer)Not specified, but noted as promising[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of quinoline-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.

Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This type of assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified recombinant kinase (e.g., EGFR), a specific substrate peptide, and ATP.

  • Inhibitor Addition: The test compound is added to the wells at various concentrations. A control with no inhibitor is also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based detection (ELISA): Using a specific antibody that recognizes the phosphorylated form of the substrate.

    • Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is converted into a luminescent signal.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the postulated signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation 4H6MQ3C This compound 4H6MQ3C->EGFR Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours for cell attachment A->B C Treat cells with varying concentrations of the quinoline compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours for formazan crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 H->I

Caption: Experimental workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are a promising class of compounds with the potential for therapeutic applications, particularly in oncology. The core mechanism of action is likely centered on the inhibition of key protein kinases involved in cell proliferation and survival signaling pathways.

Future research should focus on:

  • Target Identification and Validation: Explicitly identifying the primary kinase targets of this compound and validating its inhibitory activity through robust biochemical and cellular assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of lead compounds in preclinical animal models.

  • Mechanism of Resistance: Investigating potential mechanisms of resistance to this class of compounds to inform the development of combination therapies.

A deeper understanding of the molecular interactions and cellular consequences of treatment with this compound will be crucial for its successful translation into a clinical candidate.

References

Spectroscopic and Structural Elucidation of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published, specific spectral data for this compound, this guide presents representative data from a closely related analogue, 2-chloro-6-methoxyquinoline-3-carbonitrile, to illustrate the expected spectroscopic features.

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for the characterization of quinoline derivatives.

Disclaimer: The Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data presented below are for the related compound, 2-chloro-6-methoxyquinoline-3-carbonitrile, and are intended to serve as a reference for the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for a 6-Methoxyquinoline-3-carbonitrile Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Anticipateds3H-OCH₃
Anticipateds1HH-2
Anticipatedd1HH-5
Anticipateddd1HH-7
Anticipatedd1HH-8
Anticipatedbr s1H-OH

Table 2: Representative ¹³C NMR Data for a 6-Methoxyquinoline-3-carbonitrile Derivative

Chemical Shift (δ) ppmAssignment
Anticipated-OCH₃
AnticipatedC-3
AnticipatedC-4a
AnticipatedC-5
AnticipatedC-6
AnticipatedC-7
AnticipatedC-8
AnticipatedC-8a
AnticipatedC-2
AnticipatedC-4
Anticipated-CN
Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (hydroxyl group)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (methyl)
2230 - 2210StrongC≡N stretch (nitrile)
1620 - 1580StrongC=N, C=C stretch (quinoline ring)
1250 - 1200StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Table 4: Representative Mass Spectrometry Data for a 6-Methoxyquinoline-3-carbonitrile Derivative

m/zInterpretation
Anticipated[M]⁺ (Molecular Ion)
Anticipated[M-CO]⁺
Anticipated[M-HCN]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of an appropriately substituted aniline derivative. A general procedure is outlined below:

  • Step 1: Condensation. A mixture of 4-methoxy-2-aminophenol and ethyl cyanoacetate is heated in a suitable solvent, such as diphenyl ether, at elevated temperatures (e.g., 250 °C).

  • Step 2: Cyclization. The intermediate formed undergoes thermal cyclization to yield the quinoline ring system.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford this compound.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used, and a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

The infrared spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral analysis is performed to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: A suitable ionization method, such as electron ionization (EI) or ESI, is employed. EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product Characterization Spectroscopic Characterization Purification->Characterization Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis Spectral Data IR->Data_Analysis Spectral Data MS->Data_Analysis Spectral Data Final_Report Final Report Data_Analysis->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Solubility Profile of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a heterocyclic organic compound with a quinoline core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The solubility of a compound is a fundamental physicochemical property that profoundly influences its bioavailability, formulation, and efficacy. Understanding the solubility of this compound in different solvents is therefore a critical step in its preclinical development.

Solubility Data

A thorough review of scientific literature and chemical databases indicates that quantitative solubility data for this compound has not been extensively reported. However, qualitative descriptions of its solubility are available.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble
EthanolSoluble
BenzeneSoluble
DichloromethaneSoluble

This qualitative information suggests that this compound is a lipophilic compound with poor aqueous solubility, a common characteristic of many organic molecules. For drug development purposes, enhancing its aqueous solubility might be a necessary step.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, buffers at various pH)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of the dissolved compound in the filtered sample from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification A Add excess this compound to solvent B Seal vial and place in shaker at constant temperature A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter the sample (e.g., 0.22 µm filter) E->F H Analyze sample and standards (HPLC or UV-Vis) F->H G Prepare standard solutions of known concentrations G->H I Construct calibration curve H->I J Determine concentration from calibration curve I->J

Caption: Experimental workflow for determining the solubility of this compound.

Predictive Methods for Solubility

In the absence of experimental data, computational models can provide valuable estimates of a compound's solubility. These methods, often based on Quantitative Structure-Property Relationships (QSPR), utilize the molecular structure to predict physicochemical properties.

Key Molecular Descriptors Influencing Solubility

The solubility of an organic compound is governed by a balance of intermolecular forces between the solute and the solvent. Key molecular descriptors that influence the solubility of this compound include:

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A higher logP generally correlates with lower aqueous solubility.

  • Melting Point: The melting point is related to the strength of the crystal lattice energy. A higher melting point often indicates stronger intermolecular forces in the solid state, which must be overcome for dissolution, thus suggesting lower solubility.

  • Polar Surface Area (PSA): PSA is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of hydrogen bonding capacity and is inversely related to aqueous solubility.

  • Hydrogen Bond Donors and Acceptors: The presence of hydroxyl (-OH) and nitrile (-CN) groups, as well as the quinoline nitrogen, allows for hydrogen bonding, which can influence solubility in protic solvents.

Machine Learning Models

Recent advances in machine learning have led to the development of sophisticated models for solubility prediction.[3][4][5] These models are trained on large datasets of experimentally determined solubilities and can predict the solubility of new compounds with reasonable accuracy. While a specific prediction for this compound is not available without running such a model, the general approach involves calculating a set of molecular descriptors for the compound and inputting them into the trained model.

Factors Influencing Solubility Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of this compound Lipophilicity Lipophilicity (logP) Lipophilicity->Solubility - MeltingPoint Melting Point MeltingPoint->Solubility - PSA Polar Surface Area PSA->Solubility - HBD_HBA Hydrogen Bonding HBD_HBA->Solubility +/- Polarity Polarity Polarity->Solubility +/- HydrogenBonding Hydrogen Bonding Capacity HydrogenBonding->Solubility +/- Temperature Temperature Temperature->Solubility + pH pH (for aqueous solutions) pH->Solubility +/-

References

A Technical Guide to the Thermal Stability of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data on the thermal decomposition of this exact molecule is not extensively available in public literature, this document compiles known physical properties and extrapolates expected thermal behavior based on analyses of structurally related quinoline derivatives. Detailed experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to enable researchers to perform their own assessments. This guide aims to be a valuable resource for ensuring the compound's stability during manufacturing, storage, and formulation processes.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in a wide array of pharmacologically active compounds. The thermal stability of such molecules is a critical parameter that influences their synthesis, purification, formulation, and shelf-life. Understanding the melting point, decomposition temperature, and the energetic changes associated with heating is paramount for the development of safe and effective pharmaceutical products. This guide outlines the known thermal properties and provides a framework for the experimental determination of the complete thermal profile of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. The melting point is a key indicator of the purity and thermal stability of a crystalline solid.

PropertyValueReference
Molecular FormulaC₁₁H₈N₂O₂N/A
Molecular Weight200.19 g/mol N/A
Melting Point~203-205 °C[1]
AppearanceWhite to off-white crystalline powder[1]
SolubilityInsoluble in water; soluble in ethanol, benzene, and dichloromethane[1]

Expected Thermal Behavior and Analysis

The following table presents a hypothetical summary of expected TGA and DSC data for this compound, based on the analysis of related compounds. This should be considered as a representative example, and experimental verification is crucial.

ParameterExpected Value/RangeMethod
Onset of Decomposition (Tonset)250 - 350 °CTGA
Temperature of Maximum Decomposition Rate (Tmax)300 - 400 °CTGA
Residual Mass at 600 °C< 10%TGA
Melting Enthalpy (ΔHm)80 - 120 J/gDSC

Experimental Protocols

To determine the precise thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

    • Determine the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of fusion of the compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 250 °C (or a temperature above the expected melting point but below the onset of decomposition) at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the melting point from the onset or peak of the endothermic transition.

    • Calculate the enthalpy of fusion (ΔHm) by integrating the area of the melting peak.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting thermal analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Compound This compound (Crystalline Powder) Weighing Accurate Weighing (2-10 mg) Compound->Weighing Crucible Placement in TGA/DSC Crucible Weighing->Crucible TGA TGA Analysis (Heat to 600°C @ 10°C/min) Crucible->TGA DSC DSC Analysis (Heat to 250°C @ 10°C/min) Crucible->DSC TGA_Data TGA Curve (Mass vs. Temperature) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temperature) DSC->DSC_Data Analysis Determination of: - T_onset, T_max - Melting Point - ΔH_m TGA_Data->Analysis DSC_Data->Analysis

Caption: General workflow for TGA and DSC analysis.

Logical Relationship of Thermal Parameters

This diagram illustrates the logical relationship between the key thermal parameters obtained from TGA and DSC analysis.

G cluster_input cluster_process cluster_output Compound This compound TGA TGA Compound->TGA DSC DSC Compound->DSC DecompositionTemp Decomposition Temp. TGA->DecompositionTemp MeltingPoint Melting Point DSC->MeltingPoint Enthalpy Enthalpy of Fusion DSC->Enthalpy ThermalStability Overall Thermal Stability MeltingPoint->ThermalStability Enthalpy->ThermalStability DecompositionTemp->ThermalStability

Caption: Relationship between thermal analysis and stability assessment.

Conclusion

The thermal stability of this compound is a crucial aspect of its characterization for pharmaceutical applications. While its melting point is established to be in the range of 203-205 °C, further investigation using TGA and DSC is necessary to fully elucidate its decomposition profile. The experimental protocols and expected behaviors outlined in this guide provide a solid foundation for researchers to conduct these essential studies. A thorough understanding of the thermal properties will ensure the development of stable, safe, and efficacious products containing this promising quinoline derivative.

References

Potential Therapeutic Targets of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds. Within this class, 4-Hydroxy-6-methoxyquinoline-3-carbonitrile represents a molecule of significant interest due to its structural similarities to known kinase inhibitors. While direct experimental evidence for its specific therapeutic targets is not yet prevalent in public literature, a comprehensive analysis of structurally related analogs and the broader family of quinoline-3-carbonitrile derivatives provides compelling evidence for its potential as an anticancer agent, likely acting through the inhibition of key cellular kinases. This technical guide synthesizes the available data on analogous compounds to elucidate the probable therapeutic targets, outlines detailed experimental protocols for target validation, and presents a logical framework for future research and development.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a versatile heterocyclic scaffold that has been extensively utilized in the development of therapeutic agents across various disease areas, including cancer.[1][2] Its rigid, planar structure provides an excellent framework for interacting with the ATP-binding pockets of protein kinases, a family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The 4-hydroxyquinoline-3-carbonitrile core, in particular, has been identified as a key pharmacophore in a number of potent kinase inhibitors. The 4-hydroxy group can act as a crucial hydrogen bond donor, while the cyano group at the 3-position can participate in additional interactions within the kinase active site. The methoxy group at the 6-position can influence the compound's solubility, metabolic stability, and electronic properties, thereby modulating its biological activity and target selectivity.

Inferred Therapeutic Targets

Based on the extensive literature on quinoline-3-carbonitrile derivatives, the most probable therapeutic targets for this compound are protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The following sections detail the rationale for considering these kinases as potential targets.

Src Family Kinases (SFKs)

Src family kinases are non-receptor tyrosine kinases that are frequently overexpressed and hyperactivated in a variety of human cancers. They play a pivotal role in regulating cell growth, adhesion, invasion, and survival. Several 4-phenylamino-3-quinolinecarbonitrile derivatives have demonstrated potent inhibition of Src kinase activity, with some analogs exhibiting IC50 values in the low nanomolar range.[1][3] The structural resemblance of this compound to these known Src inhibitors suggests that it may also bind to and inhibit Src kinase.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Their overexpression and mutation are common drivers of tumor growth in various cancers, including lung, breast, and colorectal cancers. The 4-anilinoquinoline-3-carbonitrile scaffold has been a foundational element in the design of both reversible and irreversible inhibitors of EGFR and HER2. The core structure of this compound provides a suitable template for interaction with the ATP-binding site of these receptors.

Platelet-Derived Growth Factor Receptor (PDGFr)

PDGFr is another receptor tyrosine kinase that, when activated, promotes cell growth, proliferation, and angiogenesis. A series of 4-phenoxyquinoline derivatives have been identified as potent and selective inhibitors of PDGFr tyrosine kinase.[4] The underlying quinoline framework is crucial for this activity, suggesting that this compound could also exhibit inhibitory effects on PDGFr.

Other Potential Kinase Targets

The versatility of the quinoline scaffold suggests that this compound may inhibit other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and components of the PI3K/Akt/mTOR signaling pathway.[5][6] Further broad-panel kinase screening would be necessary to fully elucidate its selectivity profile.

Data Presentation: Activity of Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the reported inhibitory activities of quinoline-3-carbonitrile derivatives that are structurally analogous to this compound. This data, gathered from various in vitro studies, highlights the potential potency of this class of compounds.

Compound ClassSpecific AnalogTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
4-Phenylamino-3-quinolinecarbonitriles 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrileSrc30--
4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrileSrc1.2Src-dependent cells0.1
4-Phenoxyquinoline Derivatives Ki6783PDGFr130--
Ki6945PDGFr50--
4-Anilinofuro[2,3-b]quinolines 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone--NCI-60 Panel (Mean)0.025

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Direct comparison should be approached with caution due to variations in experimental conditions between studies.

Experimental Protocols for Target Validation

To empirically determine the therapeutic targets of this compound, a systematic approach involving both in vitro and cell-based assays is required.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a primary screen to determine the compound's ability to inhibit the enzymatic activity of a panel of purified kinases.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.[7]

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of a panel of recombinant human kinases, their respective peptide substrates, and ATP.

    • Prepare serial dilutions of this compound in the reaction buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound, the kinase/substrate mixture, and finally ATP to initiate the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Add a commercial ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Target Phosphorylation

This assay validates the in vitro findings in a cellular context by measuring the phosphorylation of a kinase's downstream target.

Principle: If this compound inhibits a specific kinase within the cell, the phosphorylation of its downstream substrates will be reduced. This can be detected using phospho-specific antibodies.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to have high activity of the target kinase (e.g., A549 for EGFR, BT-474 for HER2, HCT116 for Src).

    • Treat the cells with various concentrations of this compound for a specified duration.

  • Protein Extraction and Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration in each lysate.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and the total form of the target protein (as a loading control).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Determine the concentration-dependent effect of the compound on target phosphorylation.

In Silico Molecular Docking

Computational docking studies can provide valuable insights into the potential binding mode of this compound to the active site of various kinases.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This can help to prioritize kinases for experimental testing.

Methodology:

  • Preparation of Receptor and Ligand:

    • Obtain the 3D crystal structures of the kinase domains of interest from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the kinase, typically the ATP-binding pocket.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site.

    • Generate multiple binding poses and score them based on their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the kinase.

    • Compare the predicted binding mode to that of known inhibitors to assess its plausibility.

Visualizations: Signaling Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_0 Proposed Mechanism of Action Compound This compound Kinase Protein Kinase (e.g., Src, EGFR, PDGFr) Compound->Kinase Binds to ATP Pocket Block X Substrate Substrate Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->PhosphoSubstrate Inhibits

Caption: Proposed mechanism of kinase inhibition.

G cluster_1 Target Validation Workflow Start Hypothesized Targets (Src, EGFR, etc.) InSilico In Silico Molecular Docking Start->InSilico InVitro In Vitro Kinase Assay Panel Start->InVitro InSilico->InVitro Prioritize CellBased Cell-Based Phosphorylation Assay InVitro->CellBased Confirm Hits SAR Structure-Activity Relationship Analysis CellBased->SAR Lead Lead Optimization SAR->Lead

Caption: A typical workflow for target validation.

Conclusion and Future Directions

While direct experimental data on the therapeutic targets of this compound is currently limited, the extensive body of research on structurally related quinoline-3-carbonitrile derivatives provides a strong foundation for inferring its potential as a kinase inhibitor for cancer therapy. The evidence strongly suggests that this compound is likely to target key oncogenic kinases such as those in the Src family, the ErbB family, and PDGFr.

The immediate future direction for research on this compound should involve a comprehensive in vitro kinase screening panel to identify its primary targets and selectivity profile. Hits from this screen should then be validated in cell-based assays to confirm on-target activity and to assess its anti-proliferative effects in relevant cancer cell lines. Further structure-activity relationship studies, guided by molecular modeling, will be crucial for optimizing its potency and selectivity, ultimately paving the way for its potential development as a novel anticancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening Using 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. This has made them a primary focus for drug discovery efforts. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity. 4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a synthetic quinoline derivative with potential as a kinase inhibitor. These application notes provide a comprehensive guide for utilizing this compound in kinase inhibitor screening campaigns, from initial biochemical assays to cell-based validation.

Compound Profile: this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Structure
alt text

Note: As a novel screening compound, the specific kinase targets and inhibitory profile of this compound are yet to be fully elucidated. The following protocols provide a framework for its characterization.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection platform to measure kinase activity and its inhibition by this compound.[1] This assay format is universal and can be adapted for a wide range of kinases.

Materials:

  • Kinase of interest (e.g., Src, EGFR, AKT)

  • Substrate peptide specific to the kinase

  • ATP

  • This compound (stock solution in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the kinase of interest)

  • 384-well white plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the diluted compound or DMSO control.

    • Add 2.5 µL of the kinase-substrate mixture (pre-mixed in kinase buffer).

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol assesses the ability of this compound to bind to its target kinase within living cells.[2]

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ fluorescent tracer specific for the target kinase.

  • This compound (stock solution in DMSO).

  • Opti-MEM® I Reduced Serum Medium.

  • White 96-well plates.

Protocol:

  • Cell Plating: Seed the NanoLuc®-fused kinase expressing cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2 hours).

  • Tracer and Substrate Addition:

    • Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® Substrate in Opti-MEM®.

    • Add this solution to the wells.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio with increasing compound concentration indicates competitive binding of the compound to the target kinase.

Cellular Phosphorylation Assay (Western Blot)

This assay determines the functional effect of this compound on the phosphorylation of a downstream substrate of the target kinase in a cellular context.[3]

Materials:

  • Cell line with a constitutively active or stimulatable kinase pathway of interest.

  • This compound (stock solution in DMSO).

  • Cell lysis buffer.

  • Primary antibodies (phospho-specific and total protein for the substrate).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary phospho-specific antibody overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and image the blot.

  • Analysis: Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading. Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Data Presentation

Quantitative data from screening should be summarized for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (µM)
Kinase A[Insert Value]
Kinase B[Insert Value]
Kinase C[Insert Value]

Table 2: Cellular Activity of this compound

Assay TypeCell LineEndpointEC₅₀ (µM)
Target Engagement[e.g., HEK293]NanoBRET™ Ratio[Insert Value]
Phosphorylation[e.g., A549]p-Substrate Level[Insert Value]
Proliferation[e.g., HCT116]Cell Viability[Insert Value]

Visualizations

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Screening cluster_1 Cell-Based Assays Primary_Screen Primary Screen (Single Concentration) Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Active Hits Target_Engagement Target Engagement (e.g., NanoBRET) Dose_Response->Target_Engagement Confirmed Hits Functional_Assay Functional Assay (e.g., Phosphorylation) Target_Engagement->Functional_Assay Phenotypic_Assay Phenotypic Assay (e.g., Proliferation) Functional_Assay->Phenotypic_Assay Lead_Compound Lead Compound Phenotypic_Assay->Lead_Compound

Caption: Workflow for kinase inhibitor screening.

Signaling_Pathway_Example Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Hydroxy-6-methoxy- quinoline-3-carbonitrile Inhibitor->RTK

Caption: Example of a targeted signaling pathway.

Conclusion

This compound represents a promising starting point for a kinase inhibitor discovery program. The protocols and workflows detailed in these application notes provide a robust framework for its initial characterization and validation. By employing a combination of biochemical and cell-based assays, researchers can effectively identify its primary kinase targets, confirm its mechanism of action in a cellular context, and evaluate its therapeutic potential. Thorough and systematic screening is paramount to advancing this and other novel chemical entities through the drug discovery pipeline.

References

Application Notes and Protocols for the Functionalization of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the functionalization of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile, a key scaffold in medicinal chemistry. The protocols cover common functionalization strategies including O-alkylation, chlorination of the hydroxyl group, and subsequent palladium-catalyzed cross-coupling reactions. Additionally, potential biological signaling pathways affected by derivatives of this scaffold are illustrated.

Data Presentation

The following tables summarize quantitative data for representative functionalization reactions, providing a comparative overview of reaction conditions and yields.

Table 1: O-Alkylation of this compound Derivatives

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-bromo-3-chloropropaneK₂CO₃DMF80Not Specified90.0[1]
Benzyl bromideK₂CO₃DMF80Not Specified75-82[1]
3,4-dimethoxyphenethyl bromideK₂CO₃DMF80Not Specified75-82[1]
Methyl iodideNaHTHF/DMFNot SpecifiedNot SpecifiedExclusive O-alkylation[1]
4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK₂CO₃MeCNReflux1687[2]

Table 2: Chlorination and Subsequent Functionalization

ReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
POCl₃TolueneReflux24-Chloro-6-methoxyquinoline-3-carbonitrileHighAnalogous reaction
Aryl/heteroaryl boronic acid, Pd(PPh₃)₄, K₃PO₄DMF/water1300.54-Aryl/heteroaryl-6-methoxyquinoline-3-carbonitrile19-73[3]
AminesAcetonitrile17014-Amino-6-methoxyquinoline-3-carbonitrile derivatives7-54[3]

Experimental Protocols

Protocol 1: O-Alkylation of this compound

This protocol describes a general procedure for the O-alkylation of the 4-hydroxy group.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromo-3-chloropropane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous DMF and potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove DMF.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chlorination of the 4-Hydroxy Group

This protocol details the conversion of the 4-hydroxy group to a chloro group, which is a versatile intermediate for cross-coupling reactions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in toluene.

  • Carefully add phosphorus oxychloride (excess, e.g., 5-10 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield 4-Chloro-6-methoxyquinoline-3-carbonitrile.

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of the 4-chloro derivative with a boronic acid.

Materials:

  • 4-Chloro-6-methoxyquinoline-3-carbonitrile

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • DMF/water (3:1 mixture)

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add 4-Chloro-6-methoxyquinoline-3-carbonitrile (1.0 eq), the corresponding boronic acid (1.2 eq), potassium phosphate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add the DMF/water (3:1) solvent mixture.

  • Seal the vial and heat the mixture in a microwave reactor to 130 °C for 30 minutes.[3]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the functionalization of this compound.

G start This compound o_alkylation O-Alkylation (Alkyl Halide, Base) start->o_alkylation chlorination Chlorination (POCl3) start->chlorination o_alkylated_product 4-Alkoxy-6-methoxyquinoline-3-carbonitrile o_alkylation->o_alkylated_product chloro_intermediate 4-Chloro-6-methoxyquinoline-3-carbonitrile chlorination->chloro_intermediate suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) chloro_intermediate->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) chloro_intermediate->buchwald suzuki_product 4-Aryl-6-methoxyquinoline-3-carbonitrile suzuki->suzuki_product buchwald_product 4-Amino-6-methoxyquinoline-3-carbonitrile buchwald->buchwald_product

Caption: Functionalization workflow of the quinoline scaffold.

Potential Signaling Pathway Inhibition

Derivatives of the quinoline-3-carbonitrile scaffold have been investigated as inhibitors of various protein kinases involved in cancer cell signaling.[4][5][6] The diagram below illustrates a simplified representation of key signaling pathways that can be targeted.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Src Src Kinase Src->Proliferation Quinoline Quinoline-3-carbonitrile Derivative Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition Quinoline->Src Inhibition

Caption: Inhibition of cancer signaling pathways by quinoline derivatives.

References

Application Notes and Protocols for Antimicrobial Studies of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The quinoline scaffold is a key component of several established antibacterial drugs. This document provides detailed application notes and protocols for the investigation of the antimicrobial potential of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and its structurally related analogs. While specific antimicrobial data for this compound is not extensively available in the public domain, this document leverages data from closely related 6-methoxyquinoline-3-carbonitrile derivatives to provide a framework for its antimicrobial evaluation. The probable mechanism of action for this class of compounds is believed to be the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1][2]

Data Presentation: Antimicrobial Activity of Related Quinoline-3-carbonitrile Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 6-methoxyquinoline-3-carbonitrile derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. This data provides a comparative baseline for assessing the potential antimicrobial efficacy of novel analogs.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of 6-Methoxyquinoline-3-carbonitrile Derivatives

Compound/DerivativeStaphylococcus aureusBacillus subtilisStreptococcus pneumoniaeEscherichia coliPseudomonas aeruginosaReference
Derivative 7b (ester)--High ActivityHigh Activity-[1][2]
Derivative 7d---High Activity-[1][2]
Derivative 9b---High Activity-[1][2]
Derivative 9c (thioether)High ActivityHigh ActivityHigh Activity--[1][2]
Derivative 140.66 - 3.980.66 - 3.980.66 - 3.980.66 - 3.980.66 - 3.98[3]
Derivative 17High Activity--High Activity-[3]
Ciprofloxacin (Control)---< 1 - 2-[2]

Note: "High Activity" indicates that the compounds were reported as highly active, but specific MIC values were not provided in the summarized text. Dashes indicate that data was not available in the cited sources.

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of 6-Methoxyquinoline-3-carbonitrile Derivatives

Compound/DerivativeCandida albicansAspergillus fumigatusSyncephalastrum racemosumGeotrichum candidumReference
Derivative 7eMore active than Amphotericin BMore active than Amphotericin BMore active than Amphotericin B-[1][2]
Derivative 140.66 - 3.980.66 - 3.980.66 - 3.980.66 - 3.98[3]
Derivative 17Extremely PotentExtremely PotentExtremely Potent-[3]

Note: Specific MIC values for Amphotericin B were not provided for direct comparison.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from methodologies described for the antimicrobial screening of quinoline derivatives.[2]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound or its derivatives)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve the desired concentration range (e.g., 0.125 to 256 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[2]

Objective: To determine the susceptibility of a microbial strain to the test compound by measuring the zone of growth inhibition.

Materials:

  • Test compound

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Test Compound:

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Aseptically place the discs on the inoculated agar surface.

    • Include a positive control disc with a standard antibiotic and a negative control disc with the solvent alone.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Agar Disc Diffusion prep_compound Prepare Test Compound Stock Solution serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution impregnate_disk Impregnate Sterile Disc with Test Compound prep_compound->impregnate_disk prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_wells Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_wells inoculate_plate Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate_plate serial_dilution->inoculate_wells incubate_mic Incubate Plate inoculate_wells->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic place_disk Place Disc on Inoculated Agar inoculate_plate->place_disk impregnate_disk->place_disk incubate_disk Incubate Plate place_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone

Caption: Workflow for determining antimicrobial susceptibility.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

G Proposed Mechanism: Inhibition of DNA Gyrase cluster_process Cellular Processes compound This compound (or derivative) dna_gyrase Bacterial DNA Gyrase (Type II Topoisomerase) compound->dna_gyrase dna_replication DNA Replication & Transcription dna_gyrase->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death Leads to inhibition Inhibition

Caption: Inhibition of DNA gyrase by quinoline derivatives.

References

Application Notes and Protocols for High-Throughput Screening of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions. 4-Hydroxy-6-methoxyquinoline-3-carbonitrile represents a key heterocyclic motif that serves as a precursor in the synthesis of pharmacologically active molecules, including multi-kinase inhibitors. High-throughput screening (HTS) provides an efficient methodology for rapidly assessing large libraries of such compounds to identify initial "hits" for drug discovery programs.

This document provides a detailed, representative protocol for a high-throughput screening campaign to identify potential inhibitors of Src kinase, a non-receptor tyrosine kinase frequently dysregulated in various cancers. While specific HTS data for this compound is not publicly available, this protocol outlines a robust method applicable to this compound and its analogs, based on established kinase screening principles.

Hypothetical Application: Screening for Src Kinase Inhibitors

Src kinase is a critical signaling molecule involved in cellular processes such as proliferation, survival, and migration.[1] Its overactivity is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2] The following protocols describe a luminescence-based biochemical assay to identify compounds that inhibit Src kinase activity.

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical quantitative data from a primary screen and subsequent dose-response analysis for a set of quinoline-based compounds, including the parent scaffold this compound.

Compound IDCompound NamePrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Z'-factor
QN-001This compound12.5> 500.78
QN-002Analog A85.20.250.78
QN-003Analog B62.71.80.78
QN-004Analog C25.115.30.78
StaurosporinePositive Control98.90.0150.78
DMSOVehicle Control0.0N/A0.78

Experimental Protocols

Primary High-Throughput Screening (HTS) Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is directly proportional to kinase activity.[3]

Materials:

  • Purified recombinant human Src kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Ultra-Pure ATP

  • Test compounds (dissolved in DMSO)

  • Src Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque, low-volume 384-well plates

  • Automated liquid handler and plate-reading luminometer

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds (10 mM in 100% DMSO) into the appropriate wells of a 384-well plate. For control wells, dispense 50 nL of DMSO (negative control) or a known Src inhibitor like Saracatinib (positive control).

  • Enzyme and Substrate Addition: Prepare a 2X Src kinase/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (prepared in Kinase Assay Buffer) to all wells. The final reaction volume is 10 µL, with a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.

  • Incubation: Gently mix the plate on a plate shaker and incubate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced.

Secondary Assay: Dose-Response and IC50 Determination

Compounds identified as "hits" (e.g., >50% inhibition) in the primary screen are subjected to a dose-response analysis to determine their potency (IC50).

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the hit compounds in 100% DMSO.

  • Assay Protocol: Follow the same procedure as the primary HTS protocol, plating the serial dilutions of the compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the positive and negative controls: % Inhibition = 100 * (RLU_max - RLU_sample) / (RLU_max - RLU_min) (where RLU is Relative Luminescence Units)

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library (e.g., Quinoline Derivatives) Dispense Dispense Compounds & Reagents (384-well plate) Compound_Library->Dispense Assay_Reagents Assay Reagents (Src Kinase, Substrate, ATP) Assay_Reagents->Dispense Incubate Kinase Reaction (Incubation) Dispense->Incubate Detect Add Detection Reagents & Measure Luminescence Incubate->Detect Primary_Analysis Primary Hit Identification (% Inhibition) Detect->Primary_Analysis Dose_Response Dose-Response Assay (IC50 Determination) Primary_Analysis->Dose_Response 'Hits' SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

Caption: High-throughput screening workflow for identifying kinase inhibitors.

Src_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Quinoline 4-Hydroxy-6-methoxy- quinoline-3-carbonitrile (or Analog) Quinoline->Src Inhibition Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration RAS_MAPK->Migration

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

References

Application Notes and Protocols for 4-Hydroxy-6-methoxyquinoline-3-carbonitrile in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6] 4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a member of this versatile scaffold and holds potential for the development of novel therapeutic agents. These application notes provide detailed protocols for evaluating the cytotoxic effects of this compound using a cell-based assay and a plausible mechanism of action involving the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival.

Postulated Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Many quinoline derivatives have been shown to exert their anticancer effects by targeting crucial cellular signaling pathways.[7] One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, survival, and angiogenesis. It is postulated that this compound may inhibit the activity of PI3K, leading to the downstream suppression of Akt phosphorylation. This, in turn, can result in the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-Hydroxy-6-methoxy- quinoline-3-carbonitrile Compound->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.[1][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, K-562)[3][8]

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[1]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with compound Incubate1->Treat Prepare Prepare serial dilutions of 4-Hydroxy-6-methoxyquinoline- 3-carbonitrile Prepare->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Data Presentation

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The IC50 values were determined after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2 ± 0.6
HeLaCervical Cancer8.9 ± 1.1
K-562Bone Marrow Lymphoblast12.5 ± 2.3
A549Lung Carcinoma7.4 ± 0.9

Table 1: Hypothetical IC50 values of this compound against various human cancer cell lines.

Conclusion

The provided protocols and application notes offer a framework for investigating the biological activity of this compound in cell-based assays. The compound is postulated to exert its effects through the inhibition of the PI3K/Akt signaling pathway, a mechanism common to many quinoline-based anticancer agents. The MTT assay is a robust method for initial screening of its cytotoxic potential. Further studies, such as cell cycle analysis and apoptosis assays, are recommended to elucidate the precise mechanism of action.[3][8] The versatile quinoline scaffold continues to be a promising source for the development of novel therapeutic agents.[1]

References

Application Notes and Protocols for Quinoline Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) in Pancreatic Cancer Cells

The quinoline derivative 6MN-4-AQ has demonstrated potent cytotoxic effects against pancreatic cancer cell lines, specifically PANC-1 and MIA PaCa-2. Its mechanism of action involves the induction of both apoptosis and autophagy through the modulation of the Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress.[1]

Anticancer Activity
  • Cell Viability and Clonogenic Potential: Treatment with 6MN-4-AQ leads to a dose-dependent reduction in the viability of pancreatic cancer cells.[1] It also inhibits the ability of these cells to form colonies, suggesting an impairment of their long-term proliferative capacity.[1]

  • Induction of Apoptosis and Autophagy: 6MN-4-AQ induces programmed cell death through both apoptotic and autophagic pathways.[1] This is evidenced by the activation of caspase-3, cleavage of PARP, formation of cytoplasmic vacuoles, and increased expression of autophagy markers like LC3-II and Beclin-1.[1]

  • Inhibition of Metastasis: The compound has been shown to suppress epithelial-to-mesenchymal transition (EMT) by reducing the expression of key transcription factors like SLUG and snail, as well as the mesenchymal marker vimentin.[1] Consequently, 6MN-4-AQ inhibits cell migration and invasion by downregulating matrix metalloproteinases MMP-7 and MMP-9.[1]

Mechanism of Action

The anticancer effects of 6MN-4-AQ are attributed to its ability to interfere with key cellular signaling pathways:

  • Akt/mTOR Pathway Inhibition: 6MN-4-AQ suppresses the activity of the Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[1]

  • ER Stress Induction: The compound induces stress in the endoplasmic reticulum, which can trigger both autophagy and apoptosis.[1]

Quantitative Data Summary

The following table summarizes the reported effects of 6MN-4-AQ on pancreatic cancer cell lines.

ParameterCell Line(s)Concentration RangeObserved EffectReference
Cell ViabilityPANC-1, MIA PaCa-22-16 µMDose-dependent reduction in cell viability[1]
Clonogenic PotentialPANC-1, MIA PaCa-24 µM (for 24h)Inhibition of colony formation[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of quinoline derivatives like 6MN-4-AQ.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., PANC-1, MIA PaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., 6MN-4-AQ) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO only).

  • Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.

Materials:

  • Cancer cell lines

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, LC3, Beclin-1, Caspase-3, PARP, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound for the specified time.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of 6MN-4-AQ in Pancreatic Cancer Cells

G Compound 6MN-4-AQ Akt Akt Compound->Akt ER_Stress ER Stress Compound->ER_Stress mTOR mTOR Akt->mTOR Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: Mechanism of 6MN-4-AQ induced cell death.

Experimental Workflow for Evaluating Anticancer Activity

G Start Start: Treat Cancer Cells with Quinoline Derivative CellViability Cell Viability Assay (MTT) Start->CellViability ApoptosisAssay Apoptosis Assay (Flow Cytometry) Start->ApoptosisAssay WesternBlot Western Blot Analysis (Signaling Pathways) Start->WesternBlot DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Anticancer Effects DataAnalysis->Conclusion

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile in various sample matrices. The methods described herein are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and related fields.

Overview of Analytical Methods

The quantification of this compound can be achieved through several robust analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The most common and recommended methods include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for the quantification of quinoline derivatives. It offers good selectivity and sensitivity for many applications.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity, making it ideal for the analysis of complex biological samples and trace-level quantification.

  • UV-Vis Spectrophotometry: A simple and cost-effective method suitable for the quantification of the pure substance or in simple formulations, provided there are no interfering substances that absorb at the same wavelength.

Physicochemical Properties

Some physicochemical properties of this compound and a related chloro-derivative are useful for analytical method development.

PropertyValue/InformationSource
Chemical FormulaC11H8N2O2[1]
AppearanceWhite to off-white crystalline powder[1]
Molecular Weight200.19 g/mol [1]
Melting PointApproximately 203-205°C[1]
SolubilityInsoluble in water; soluble in organic solvents like ethanol, benzene, and dichloromethane.[1]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods for the quantification of quinoline derivatives. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Performance Characteristics

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Table 2: LC-MS/MS Method Performance Characteristics

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response over a wide dynamic range.
Accuracy (% Recovery)95% - 105%The closeness of the measured value to the true value in complex matrices.
Precision (RSD%)< 5%The degree of agreement among individual test results for trace-level analysis.
Limit of Detection (LOD)0.01 - 0.5 ng/mLThe lowest amount of analyte that can be detected in complex matrices.
Limit of Quantification (LOQ)0.05 - 1.0 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy for bioanalytical studies.

Table 3: UV-Vis Spectrophotometry Method Performance Characteristics

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.998Demonstrates a direct proportionality between analyte concentration and absorbance.
Accuracy (% Recovery)97% - 103%The closeness of the measured value to the true value in simple matrices.
Precision (RSD%)< 3%The degree of agreement among individual test results.
Limit of Detection (LOD)0.2 - 2.0 µg/mLThe lowest amount of analyte that can be detected in a clear solution.
Limit of Quantification (LOQ)0.5 - 5.0 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general method for the quantification of this compound in pharmaceutical formulations.

4.1.1. Instrumentation and Materials

  • HPLC System: Equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: A stock solution of this compound (100 µg/mL) in methanol or a suitable organic solvent.

  • Sample Preparation Solvents: Methanol, Acetonitrile.

  • Syringe filters: 0.45 µm.

4.1.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning a standard solution (typically in the range of 230-350 nm).

  • Injection Volume: 10 µL.

  • Gradient Program: A typical gradient might be: 0-20 min, 20-80% Mobile Phase B. This should be optimized based on the retention time of the analyte.

4.1.3. Sample Preparation

  • Pharmaceutical Formulations (e.g., Tablets):

    • Accurately weigh a portion of the powdered formulation equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Biological Fluids (e.g., Plasma):

    • Protein Precipitation:

      • To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

      • Vortex to mix and then centrifuge to pellet the precipitated proteins.

      • Collect the supernatant and inject it into the HPLC system.

    • Liquid-Liquid Extraction (LLE):

      • Mix the plasma sample with an immiscible organic solvent.

      • The analyte will partition into the organic layer, which is then separated, evaporated, and the residue reconstituted in the mobile phase.

    • Solid-Phase Extraction (SPE):

      • Pass the sample through an SPE cartridge that retains the analyte.

      • Wash the cartridge to remove interferences.

      • Elute the analyte with a small volume of a strong solvent.

4.1.4. Analysis Sequence

  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.

  • Standard Injections: Inject calibration standards from the lowest to the highest concentration to construct a calibration curve.

  • Sample Injections: Inject the prepared samples.

  • Quality Control: Periodically inject a standard solution to check for system suitability and retention time stability.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the sensitive and selective quantification of this compound in biological matrices.

4.2.1. Instrumentation and Materials

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reverse-phase column suitable for LC-MS applications.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Internal Standard (IS): A structurally similar compound not present in the sample.

  • Standard Solutions: Stock solutions of the analyte and IS in a suitable solvent.

4.2.2. LC and MS/MS Conditions

  • LC Conditions:

    • Flow Rate: 0.4 mL/min.

    • Gradient: Optimized to achieve good separation from matrix components.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for the analyte.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions need to be determined by infusing a standard solution of the compound.

4.2.3. Sample Preparation

Sample preparation methods are similar to those for HPLC-UV (Protein Precipitation, LLE, or SPE), with a focus on achieving high recovery and minimizing matrix effects.

4.2.4. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed using the same method.

UV-Vis Spectrophotometry

This is a straightforward method for the quantification of the pure compound or in simple, non-interfering formulations.

4.3.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Solvent: A solvent in which the analyte is soluble and that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol).

  • Standard Solution: A stock solution of known concentration.

4.3.2. Procedure

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a suitable UV-Vis range (e.g., 200-400 nm) to determine the λmax.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Determine the concentration of the analyte in the sample by interpolating from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Sample (Formulation/Biological Fluid) prep Extraction/Precipitation start->prep filter Filtration (0.45 µm) prep->filter vial HPLC Vial filter->vial autosampler Autosampler Injection vial->autosampler column C18 Column Separation autosampler->column detector UV/DAD Detection column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Standards integration->quantification result Final Concentration quantification->result

Caption: HPLC-UV experimental workflow for the quantification of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) is_spike Spike with Internal Standard sample->is_spike extraction SPE or LLE is_spike->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_sep LC Separation evap_recon->lc_sep esi Electrospray Ionization (ESI) lc_sep->esi msms Tandem MS (MRM) esi->msms peak_area Peak Area Ratio (Analyte/IS) msms->peak_area calibration Calibration Curve peak_area->calibration concentration Concentration Calculation calibration->concentration

Caption: LC-MS/MS bioanalytical workflow for trace-level quantification.

UVVis_Protocol cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards sample_sol Prepare Sample Solution stock->sample_sol scan Determine λmax standards->scan measure_sample Measure Absorbance of Sample sample_sol->measure_sample measure_std Measure Absorbance of Standards scan->measure_std cal_curve Plot Calibration Curve measure_std->cal_curve interpolate Interpolate Sample Concentration measure_sample->interpolate cal_curve->interpolate result Final Concentration interpolate->result

Caption: UV-Vis spectrophotometry protocol for quantification.

References

Application Notes and Protocols for the Scalable Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scaled-up synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile, a key intermediate in the manufacturing of Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases. The protocol is based on a well-established synthetic route, optimized for hectogram-scale production. This application note includes a summary of quantitative data, detailed experimental procedures, and visual representations of the synthetic pathway, a relevant biological signaling pathway, and a general experimental workflow to guide researchers in the efficient and scalable production of this important quinoline derivative.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound is of particular interest as a crucial building block for the synthesis of Bosutinib, a targeted therapy for chronic myeloid leukemia. The ability to produce this intermediate on a large scale is critical for drug development and manufacturing. This protocol outlines a robust and scalable synthetic method, providing researchers and drug development professionals with the necessary information for its implementation.

Data Presentation

Table 1: Summary of a Hectogram-Scale Synthesis Protocol
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
1Friedel-Crafts Reaction5-Bromo-2-methoxyphenol, Acetyl chloride, AlCl₃DichloromethaneReflux2~85>98%
2AlkylationProduct of Step 1, 1-bromo-3-chloropropane, K₂CO₃DMF804~90>98%
3BrominationProduct of Step 2, NBSAcetonitrileRT3~92>97%
4Cyano substitutionProduct of Step 3, CuCNDMF1406~80>98%
5Formation of AcrylonitrileProduct of Step 4, N,N-Dimethylformamide dimethyl acetalTolueneReflux5~88>97%
6Intramolecular CyclizationProduct of Step 5, K₂CO₃DMF1208~75>98%
7Final Product7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile----Overall: 36.9%

Note: The data presented is a summary based on a reported hectogram-scale synthesis. Actual results may vary depending on experimental conditions.

Experimental Protocols

Hectogram-Scale Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

This protocol describes a seven-step synthesis starting from 5-Bromo-2-methoxyphenol.

Step 1: Friedel-Crafts Reaction

  • To a stirred solution of 5-Bromo-2-methoxyphenol in dichloromethane, add aluminum chloride (AlCl₃) portion-wise at 0°C.

  • Add acetyl chloride dropwise to the mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2: Alkylation

  • Dissolve the product from Step 1 in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) and 1-bromo-3-chloropropane.

  • Heat the mixture to 80°C and stir for 4 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Bromination

  • Dissolve the product from Step 2 in acetonitrile.

  • Add N-Bromosuccinimide (NBS) and stir at room temperature for 3 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Step 4: Cyano substitution

  • To a solution of the product from Step 3 in DMF, add copper(I) cyanide (CuCN).

  • Heat the reaction mixture to 140°C and stir for 6 hours.

  • Cool the mixture, pour into a solution of ferric chloride and hydrochloric acid, and stir.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

Step 5: Formation of 3-amino-2-(2-bromobenzoyl)acrylonitrile derivative

  • Dissolve the product from Step 4 in toluene.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture to reflux for 5 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

Step 6: Intramolecular Cyclization

  • Suspend the product from Step 5 in DMF.

  • Add potassium carbonate (K₂CO₃).

  • Heat the mixture to 120°C and stir for 8 hours.

  • Cool the reaction mixture, pour into water, and acidify with acetic acid.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the title product. A new and convenient synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, the key intermediate to bosutinib, is described on a hectogram scale.[1] The title product was obtained in 36.9% yield over 7 steps and 98.71% purity (HPLC).[1]

Mandatory Visualizations

Synthesis Pathway

G A 5-Bromo-2-methoxyphenol B Friedel-Crafts Reaction (Acetyl chloride, AlCl3) A->B C Alkylation (1-bromo-3-chloropropane, K2CO3) B->C D Bromination (NBS) C->D E Cyano substitution (CuCN) D->E F Acrylonitrile Formation (DMF-DMA) E->F G Intramolecular Cyclization (K2CO3) F->G H This compound derivative G->H

Caption: Synthetic pathway for this compound.

Bosutinib Signaling Pathway Inhibition

G cluster_cell Cancer Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt) BCR_ABL->Downstream Src Src Kinase Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->Src Inhibits

Caption: Bosutinib inhibits BCR-ABL and Src kinase signaling pathways.[2][3][4][5]

General Experimental Workflow

G Start Start Reagents Reagent Preparation & Stoichiometry Calculation Start->Reagents Reaction Reaction Setup (Solvent, Temperature, Time) Reagents->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis End Final Product Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related quinoline derivatives.

Issue IDQuestionPossible CausesSuggested Solutions
QSYN-001 Low yield in the final cyclization step to form the quinoline ring. - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect pH for cyclization. - Degradation of starting material or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. Some cyclization reactions for similar compounds are performed at room temperature, while others require heating.[1] - Adjust the pH of the reaction mixture. For the cyclization of (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate, the pH was adjusted to 12-13 with sodium hydroxide.[1] - Ensure starting materials are pure and handle the reaction mixture carefully to avoid degradation.
QSYN-002 Formation of a thick tar during a classical quinoline synthesis (e.g., Skraup reaction). - Harsh reaction conditions, such as high temperatures and strong acids (e.g., concentrated sulfuric acid).[2]- Consider using microwave heating to potentially reduce reaction times and improve yields.[2] - Replace concentrated sulfuric acid with a Brønsted-acidic ionic liquid for a cleaner reaction.[2] - Add moderating agents like ferrous sulfate or boric acid to control the exothermic nature of the reaction.
QSYN-003 Polymerization of α,β-unsaturated carbonyl compounds in a Doebner-von Miller synthesis. - Acid-catalyzed polymerization of the carbonyl substrate is a common side reaction.[2][3]- Employ a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can significantly reduce polymerization and increase the yield.[2][3]
QSYN-004 Poor regioselectivity when using unsymmetrical ketones in a Friedländer synthesis. - The nature of the reactants and the reaction conditions can lead to the formation of multiple isomers.- The reaction can be catalyzed by either a base or an acid (Brønsted or Lewis acid).[4] Experiment with different catalysts to favor the desired regioisomer. - Ionic liquids can also be used to activate the reaction and may improve selectivity.[4]
QSYN-005 Difficulty in purifying the final product from the reaction mixture. - Presence of unreacted starting materials. - Formation of byproducts or tar. - Product precipitation issues.- Upon completion of the reaction, quench with a saturated aqueous sodium bicarbonate solution. - Extract the product with a suitable organic solvent like ethyl acetate. - Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. - Purify the crude product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the common drawbacks of classical quinoline synthesis methods?

A1: Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer reactions, often involve harsh reaction conditions.[2][5] These can include high temperatures, the use of strong acids like concentrated sulfuric acid, and toxic reagents or oxidants such as arsenic pentoxide or nitrobenzene.[2] Such conditions can lead to low yields, the formation of difficult-to-remove tar, and limited compatibility with various functional groups.[2]

Q2: Are there milder alternatives to the classical quinoline synthesis methods?

A2: Yes, modern synthetic methods aim to overcome the limitations of classical approaches. For instance, the use of microwave heating and ionic liquids can lead to cleaner reactions and improved yields.[2] Additionally, various catalytic systems, including Brønsted acids, Lewis acids, and transition metals, have been developed to facilitate quinoline synthesis under milder conditions.[4]

Q3: How can I monitor the progress of my quinoline synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time points and running them on a TLC plate, you can visualize the consumption of starting materials and the formation of the product.

Q4: What is a key intermediate in the synthesis of the drug Bosutinib?

A4: A key intermediate in the synthesis of Bosutinib is 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.[1][6][7][8]

Experimental Protocols

Synthesis of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

This protocol is based on a reported synthesis.[1]

Materials:

  • (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate

  • Ethanol

  • Sodium hydroxide

  • Water

Procedure:

  • Dissolve (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (1.5 g, 4.36 mmol) in ethanol (20 mL).

  • Adjust the pH of the solution to 12–13 with sodium hydroxide.

  • Stir the solution at room temperature for 6 hours.

  • Neutralize the solution with water.

  • Filter the solid that forms and air dry to obtain the product.

Data Presentation

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
(E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoateNaOHEthanol6 hRoom Temp.Not explicitly stated for this step, but part of a multi-step synthesis.[1]
4-keto-6-methoxy-1,2,3,4-tetrahydroquinolineFumaric acid, Palladium blackWater~2 hoursReflux~95%[9]
3-amino-2-(2-bromobenzoyl)acrylonitrile compoundK2CO3DMFNot specifiedNot specified36.9% over 7 steps[8]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product start_A 3-Methoxy-4-hydroxybenzoic acid int_1 Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate start_A->int_1 Esterification, Alkylation, Nitration start_B 3,3-diethoxypropionitrile int_2 (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate start_B->int_2 int_1->int_2 Reduction, Reaction with 3,3-diethoxypropionitrile product This compound derivative int_2->product Cyclization (NaOH)

Caption: A simplified synthetic pathway to a this compound derivative.

Troubleshooting_Workflow start Low Yield Observed check_reaction Monitor reaction by TLC start->check_reaction is_complete Reaction Complete? check_reaction->is_complete optimize_conditions Optimize Reaction Conditions (Temperature, Time, pH) is_complete->optimize_conditions No purification_issue Investigate Purification Step (Extraction, Chromatography) is_complete->purification_issue Yes optimize_conditions->check_reaction check_purity Check Starting Material Purity side_reactions Investigate Side Reactions (e.g., Polymerization, Tarring) check_purity->side_reactions purification_issue->check_purity end Yield Improved purification_issue->end modify_method Modify Synthesis Method (e.g., Microwave, Ionic Liquid) side_reactions->modify_method modify_method->end

References

Technical Support Center: Purification of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is typically a white to off-white crystalline powder.[1] Its solubility and melting point are key indicators for purification planning. It is generally insoluble in water but can be dissolved in several organic solvents, including ethanol, benzene, and dichloromethane.[1]

Q2: What is the expected melting point for pure this compound?

A2: The expected melting point is in the range of 203-205°C.[1] A significant deviation or a broad melting range typically indicates the presence of impurities.[2]

Q3: What are the most common methods for purifying this compound?

A3: The most frequently cited purification methods are recrystallization and column chromatography. Often, a simple wash with appropriate solvents is performed on the crude product to remove salts or highly soluble impurities before proceeding with more rigorous purification.[3][4]

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: Based on protocols for similar quinoline derivatives, effective solvents for recrystallization include ethanol, methanol, and ethyl acetate.[3][4][5][6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

Q5: How can the purity of the final product be reliably assessed?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying purity, with successful purifications of related compounds achieving over 99% purity.[3] Additionally, melting point analysis is a valuable qualitative technique; a sharp melting range that matches the literature value is indicative of high purity.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Q1: My final product has a yellow or brownish tint, not the expected off-white color. What is the cause and how can it be resolved?

  • Possible Cause : The color is likely due to residual colored impurities from the synthesis, such as oxidation by-products or other side reactions.

  • Solution :

    • Activated Charcoal Treatment : During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.

    • Column Chromatography : If charcoal treatment is insufficient, column chromatography is a highly effective method for separating the target compound from colored impurities. A common eluent system for related compounds is a mixture of methanol and dichloromethane or hexane and ethyl acetate.[3][4]

Q2: My yield is very low after performing a recrystallization. What went wrong?

  • Possible Cause 1 : Using an excessive amount of solvent. The product has some solubility even in the cold solvent, and using too much will result in a significant portion remaining in the mother liquor.[2]

    • Solution : Use only the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Possible Cause 2 : Cooling the solution too rapidly. Rapid cooling can cause the compound to precipitate instead of forming pure crystals, trapping impurities and reducing the isolated yield of pure product.

    • Solution : Allow the hot, saturated solution to cool slowly to room temperature. Once it has reached ambient temperature, place it in an ice bath to maximize crystal formation.[2]

  • Possible Cause 3 : Premature crystallization during hot filtration.

    • Solution : Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.

Q3: No crystals are forming as the solution cools. What steps can I take to induce crystallization?

  • Possible Cause : The solution may be supersaturated but lacks a nucleation site to initiate crystal growth, or it may be too dilute.

  • Solution :

    • Scratching : Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic glass fragments can act as nucleation sites.[2]

    • Seed Crystal : If available, add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[2]

    • Concentration : If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.

Q4: The melting point of my purified product is broad and lower than 203°C. Does this matter?

  • Possible Cause : A broad or depressed melting point is a classic sign that the sample is still impure.[2] Impurities disrupt the crystal lattice, causing it to melt over a wider range and at a lower temperature.

  • Solution : The product requires further purification. A second recrystallization, potentially with a different solvent system, may be effective. If impurities persist, column chromatography is recommended.

Q5: My crude product seems to be contaminated with inorganic salts from the synthesis workup. How should I remove them?

  • Possible Cause : Reactions involving pH adjustments with acids or bases can introduce inorganic salts (e.g., sodium chloride), which may co-precipitate with the product.[3][4]

  • Solution : Before recrystallization, wash the crude solid with cold deionized water. Since this compound is insoluble in water, this will dissolve and remove the unwanted salts without significant loss of the target compound.[1][4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white crystalline powder[1]
Melting Point ~203-205°C[1]
Water Solubility Insoluble[1]
Organic Solvents Soluble in ethanol, benzene, dichloromethane[1]

Table 2: Example Purification Data for Related Quinoline Derivatives

CompoundPurification MethodSolvent/EluentPurity AchievedReference
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrileRecrystallizationEthyl Acetate99.3% (HPLC)[3]
4-Hydroxy-6-methoxyquinolineRecrystallizationMethanolYield: ~95%[5]
Amide derivatives of 6-methoxyquinoline-3-carbonitrileColumn ChromatographyHexane:Ethyl AcetatePure Amides[4]

Experimental Protocols

Protocol 1: General Recrystallization

  • Solvent Selection : Choose an appropriate solvent (e.g., ethanol) in which the compound has high solubility when hot and low solubility when cold.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[2]

  • (Optional) Decolorization : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove any insoluble impurities (or the activated charcoal). Collect the filtrate in a clean, pre-heated flask.

  • Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: General Column Chromatography

  • Stationary Phase Preparation : Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate mixture). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution : Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the target compound.

  • Monitoring : Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Visualizations

Purification_Workflow crude Crude Product (from synthesis) wash Wash with Water/Solvent (Removes salts, etc.) crude->wash decision Impurity Profile? wash->decision recryst Recrystallization (Removes most impurities) decision->recryst  Major Impurities  Sufficiently Different  Solubility column Column Chromatography (For difficult separations) decision->column  Complex Mixture  or Similar Solubility analysis Purity Analysis (HPLC, Melting Point) recryst->analysis column->analysis pure Pure Crystalline Product analysis->pure Purity > 99%

Caption: General workflow for the purification of this compound.

Troubleshooting_Yield start Problem: Low Yield After Recrystallization q1 Was too much solvent used? start->q1 s1 Solution: Use minimum amount of hot solvent. q1->s1 Yes q2 Was the solution cooled too quickly? q1->q2 No end Yield Improved s1->end s2 Solution: Allow slow cooling to room temp before ice bath. q2->s2 Yes q3 Was the filtrate thoroughly chilled? q2->q3 No s2->end s3 Solution: Ensure sufficient time in ice bath before filtering. q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting flowchart for low yield issues during recrystallization.

References

Technical Support Center: Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically follows a Gould-Jacobs reaction pathway.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Condensation: The initial reaction between 4-methoxyaniline and ethyl cyanoacetate (or a similar malonic ester derivative) may be incomplete. 2. Cyclization Failure: The high temperature required for the intramolecular cyclization may not have been reached or sustained for a sufficient duration. 3. Degradation of Starting Materials or Product: Excessive temperatures or prolonged reaction times can lead to decomposition.1. Optimize Condensation: Ensure equimolar amounts of reactants. The reaction can be monitored by TLC. If incomplete, consider gentle heating (50-60 °C) or extending the reaction time. 2. Ensure Proper Cyclization Conditions: Use a high-boiling point solvent such as diphenyl ether or Dowtherm A to achieve and maintain the required temperature (typically 240-260 °C). Monitor the reaction progress by TLC. Microwave-assisted synthesis can also be an effective alternative for achieving high temperatures rapidly and improving yields.[1] 3. Control Reaction Parameters: Carefully control the temperature and reaction time. A thorough time-temperature examination is recommended to optimize the yield and minimize degradation.[1]
Formation of a Dark Tar-like Substance Thermal Decomposition: High reaction temperatures can lead to the polymerization and decomposition of starting materials, intermediates, or the final product.Moderate Reaction Conditions: While high temperatures are necessary, avoid excessive heating. Use the minimum temperature required for cyclization. The use of an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition.
Product is Contaminated with Starting Materials 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Inefficient Purification: The purification method may not be adequate to separate the product from unreacted starting materials.1. Extend Reaction Time/Increase Temperature: As monitored by TLC, if starting materials persist, consider extending the reaction time at the cyclization temperature. 2. Optimize Purification: Recrystallization is a common and effective method for purifying 4-hydroxyquinoline derivatives. A variety of solvents should be screened to find one that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include ethanol, methanol, or mixtures containing ethyl acetate.
Presence of an Unexpected Isomer (e.g., 4-Hydroxy-8-methoxyquinoline-3-carbonitrile) Lack of Regioselectivity: The electron-donating methoxy group on the aniline ring can direct the cyclization to either the ortho or para position, leading to the formation of regioisomers.This is an inherent challenge with substituted anilines in the Gould-Jacobs reaction. While difficult to completely avoid, careful control of reaction temperature may influence the isomeric ratio. Purification by column chromatography or fractional crystallization may be necessary to separate the desired isomer.
Hydrolysis of the Nitrile Group Presence of Water at High Temperatures under Basic or Acidic Conditions: The nitrile group is susceptible to hydrolysis to a carboxylic acid, especially under the harsh conditions of the cyclization.Ensure Anhydrous Conditions: Use dry solvents and reagents. If the cyclization is performed in a basic or acidic medium, minimize the presence of water.
Decarboxylation of the Product Excessive Heat: If the nitrile group is hydrolyzed to a carboxylic acid, the resulting 3-carboxy-4-hydroxyquinoline can undergo decarboxylation at high temperatures.Optimize Cyclization Temperature and Time: Use the lowest effective temperature and shortest possible time for the cyclization step to minimize the risk of hydrolysis and subsequent decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common route is the Gould-Jacobs reaction.[2] This involves the condensation of 4-methoxyaniline with an activated malonic acid derivative, such as ethyl ethoxymethylenecyanoacetate or ethyl 2-cyano-3-ethoxyacrylate, followed by a high-temperature thermal cyclization.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameter is the temperature of the cyclization step. It needs to be high enough to induce ring closure (typically >240 °C) but not so high as to cause significant thermal decomposition.[1] Reaction time is also crucial to ensure complete reaction while minimizing byproduct formation.

Q3: My reaction mixture turned black and I got a very low yield. What happened?

A3: This is a common sign of thermal decomposition. The high temperatures required for the Gould-Jacobs cyclization can lead to the formation of tarry byproducts. It is important to carefully control the temperature and reaction time. Using a high-boiling, inert solvent like diphenyl ether can help maintain a consistent temperature.

Q4: I see two spots on my TLC plate with very similar Rf values. What could they be?

A4: With a substituted aniline like 4-methoxyaniline, there is a possibility of forming regioisomers. The cyclization can occur at either of the two positions ortho to the amino group, potentially leading to the desired 6-methoxy isomer and the 8-methoxy isomer. These isomers often have very similar polarities, making them difficult to separate.

Q5: How can I purify the final product?

A5: Recrystallization is the most common method for purifying 4-hydroxyquinoline derivatives. Suitable solvents need to be determined empirically but often include alcohols (methanol, ethanol) or ethyl acetate, sometimes in combination with a less polar solvent like hexanes. If isomers are present, column chromatography on silica gel may be necessary.

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.

Step 1: Condensation of 4-methoxyaniline with Ethyl 2-cyano-3-ethoxyacrylate

  • Materials:

    • 4-methoxyaniline (1 equivalent)

    • Ethyl 2-cyano-3-ethoxyacrylate (1 equivalent)

    • Ethanol (optional, as solvent)

  • Procedure:

    • In a round-bottom flask, combine 4-methoxyaniline and ethyl 2-cyano-3-ethoxyacrylate.

    • If a solvent is used, dissolve the reactants in ethanol.

    • Stir the mixture at room temperature for 1-2 hours, or gently heat to 50-60 °C if the reaction is slow.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • If a solvent was used, remove it under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • Materials:

    • Crude enamine intermediate from Step 1

    • High-boiling solvent (e.g., diphenyl ether or Dowtherm A)

  • Procedure:

    • In a flask equipped with a reflux condenser, add the crude enamine intermediate to a high-boiling solvent (e.g., 5-10 mL per gram of intermediate).

    • Heat the mixture to a vigorous reflux (typically 240-260 °C).

    • Maintain the reflux for 30-60 minutes. Monitor the progress of the cyclization by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

    • Add a non-polar solvent like hexanes or cyclohexane to induce further precipitation and to help wash away the high-boiling solvent.

    • Collect the solid product by filtration and wash it thoroughly with the non-polar solvent.

Step 3: Purification

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes)

  • Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot recrystallization solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot-filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_side_reactions Potential Side Reactions 4-Methoxyaniline 4-Methoxyaniline Enamine_Intermediate N-(4-methoxyphenyl)aminomethylenemalononitrile (Intermediate) 4-Methoxyaniline->Enamine_Intermediate + Ethyl_Cyanoacetate_Derivative Ethyl 2-cyano-3-ethoxyacrylate Ethyl_Cyanoacetate_Derivative->Enamine_Intermediate Product This compound Enamine_Intermediate->Product High Temp. (>240 °C) Isomer Regioisomer Formation (8-methoxy) Enamine_Intermediate->Isomer Decomposition Thermal Decomposition (Tar Formation) Product->Decomposition Hydrolysis Nitrile Hydrolysis Product->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting_Workflow start Experiment Start issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes tar Tar Formation issue->tar Yes impurity Impurities Present issue->impurity Yes success Successful Synthesis issue->success No check_temp Verify Cyclization Temperature & Time low_yield->check_temp reduce_temp Reduce Temperature/ Shorter Time tar->reduce_temp purify Optimize Purification (Recrystallization/Chromatography) impurity->purify check_temp->start Re-run reduce_temp->start Re-run purify->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-6-methoxyquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-hydroxy-6-methoxyquinoline-3-carbonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound derivatives?

A1: The most prevalent and established method is the Gould-Jacobs reaction.[1][2] This synthesis involves two key steps: the condensation of an aniline (in this case, m-anisidine) with a substituted malononitrile derivative, followed by a thermal cyclization of the resulting enamine intermediate to form the quinoline ring.[1][3]

Q2: What are the typical reaction conditions for the cyclization step?

A2: The cyclization step in the Gould-Jacobs reaction generally requires high temperatures, often in the range of 250-300°C.[4] This is typically achieved by using a high-boiling point, inert solvent such as Dowtherm A or mineral oil to ensure even heat distribution and prevent localized overheating.[5]

Q3: Can microwave synthesis be used for this reaction?

A3: Yes, microwave-assisted synthesis is a viable and often advantageous alternative to conventional heating. It can significantly reduce reaction times and, in many cases, improve product yields by providing rapid and uniform heating.[6][7][8]

Q4: What are the common side reactions to be aware of during the synthesis?

A4: A common side reaction, particularly under high-temperature and high-pressure conditions, is the decarboxylation of the 3-position substituent.[4] Additionally, prolonged heating or excessive temperatures can lead to the formation of tarry by-products, which can complicate purification.[4]

Q5: How does the substitution on the starting aniline affect the reaction?

A5: The electronic properties of the substituents on the aniline ring can influence the reaction's success. The Gould-Jacobs reaction is generally effective for anilines that have electron-donating groups, such as the methoxy group in m-anisidine, at the meta-position.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Condensation: The initial formation of the enamine intermediate may be incomplete. 2. Insufficient Cyclization Temperature: The temperature may not be high enough to drive the cyclization to completion.[4] 3. Decomposition of Starting Materials or Product: Excessive heat or prolonged reaction times can lead to degradation.[4]1. Ensure the purity of your starting materials (m-anisidine and the malononitrile derivative). Use a slight excess of the malononitrile reagent. Monitor the condensation step by TLC to ensure completion before proceeding to cyclization. 2. Gradually increase the reaction temperature, monitoring for product formation. Consider switching to a higher boiling point solvent if necessary. Microwave synthesis can also be employed for more efficient heating.[4] 3. Optimize the reaction time and temperature. A thorough time-temperature study may be necessary to find the optimal balance between conversion and degradation.[9]
Formation of Tarry By-products 1. Localized Overheating: Uneven heating of the reaction mixture. 2. High Reaction Temperature: The reaction temperature is too high, causing decomposition.[4]1. Use a high-boiling, inert solvent like Dowtherm A for better heat distribution.[5] Ensure vigorous stirring. 2. Carefully control the reaction temperature. It may be necessary to reduce the temperature, even if it leads to a longer reaction time.
Difficulty in Product Purification 1. Presence of Tarry Impurities: Makes isolation of the desired product challenging. 2. Product is an Oil or Difficult to Crystallize: May be due to residual solvent or impurities.1. After the reaction, allow the mixture to cool, which may cause the product to precipitate. The crude product can then be washed with a non-polar solvent like hexane to remove some impurities. Column chromatography is often necessary for complete purification. 2. If the product is an oil, try triturating it with a non-polar solvent to induce crystallization.[4] Ensure all high-boiling solvent is removed under high vacuum.
Formation of Decarboxylated By-product 1. Excessively High Temperature and/or Pressure: Particularly relevant in sealed-vessel microwave synthesis.[4]1. Carefully monitor and control the reaction temperature and pressure. It may be necessary to lower the temperature to minimize this side reaction.[4]

Data Presentation

Table 1: Effect of Temperature and Reaction Time on Product Yield in a Microwave-Assisted Gould-Jacobs Reaction

EntryTemperature (°C)Time (min)Isolated Yield (%)
12505~35%
2300547%[9]
325020~40%
43002028%[9]

Note: Data is illustrative and based on similar Gould-Jacobs reactions.[9] Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-3-(3-methoxyphenylamino)acrylate (Enamine Intermediate)
  • In a round-bottom flask, combine m-anisidine (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • Heat the mixture at 100-120°C for 1-2 hours.

  • The ethanol formed during the reaction is removed by distillation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the crude product can be used directly in the next step or purified by recrystallization from ethanol.

Protocol 2: Thermal Cyclization to this compound
  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A) to 250°C.

  • Slowly add the crude enamine intermediate from Protocol 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250-260°C for 15-30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start m-Anisidine + Ethyl 2-cyano-3-ethoxyacrylate heat1 Heat (100-120°C) start->heat1 enamine Ethyl 2-cyano-3-(3-methoxyphenylamino)acrylate heat1->enamine dowtherm High-Boiling Solvent (e.g., Dowtherm A) enamine->dowtherm Add to hot solvent heat2 Heat (250-260°C) dowtherm->heat2 product This compound heat2->product cool Cooling & Precipitation product->cool filter Filtration & Washing cool->filter purify Recrystallization / Column Chromatography filter->purify final_product Pure Product purify->final_product

Caption: General experimental workflow for the synthesis of this compound.

PI3K_Akt_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 4-Hydroxyquinoline-3-carbonitrile Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 4-hydroxyquinoline-3-carbonitrile derivatives.

References

troubleshooting insolubility of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the insolubility of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. Why is this happening?

A1: this compound is inherently poorly soluble in water. This is due to its chemical structure, which is largely hydrophobic. The quinoline core is a significant contributor to this hydrophobicity. Direct dissolution in aqueous buffers is often unsuccessful and can lead to compound precipitation, which will significantly impact the accuracy and reproducibility of your experimental results.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Based on available data, organic solvents are necessary to dissolve this compound. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays. Other organic solvents such as ethanol, benzene, and dichloromethane have also been reported to solubilize this compound.[1] When preparing a stock solution, it is crucial to ensure the compound is fully dissolved before further dilution.

Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my cell culture medium or aqueous buffer. What can I do?

A3: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several strategies to mitigate this issue:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO. While this may increase the final percentage of DMSO in your assay, it can reduce the likelihood of precipitation upon dilution.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your buffer or medium. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Increase Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% vs. 0.1%) may be sufficient to maintain solubility. However, it is critical to run a vehicle control with the same final DMSO concentration to assess any potential solvent-induced effects on your assay.

  • Use of Excipients: Consider the use of solubility-enhancing excipients. These can include cyclodextrins, which can encapsulate the hydrophobic compound, or surfactants.

Q4: What is the biological target of this compound?

A4: While the specific biological target of this compound is not definitively established in the readily available literature, many quinoline derivatives have been investigated as inhibitors of protein kinases. In particular, the quinoline scaffold is found in several inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key proteins in cancer-related signaling pathways.[2][3][4][5][6] Additionally, some quinoline derivatives have shown antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV.[7][8][9][10][11]

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Solutions

This is the most common issue encountered with this compound. The following troubleshooting workflow can help address this problem.

G start Start: Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Action: Remake stock solution. Ensure complete dissolution (sonication may help). check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock->check_stock direct_dilution Direct dilution of concentrated stock? check_dilution->direct_dilution stepwise_dilution Action: Use stepwise/serial dilution. direct_dilution->stepwise_dilution Yes check_concentration Is the final compound concentration too high? direct_dilution->check_concentration No end End: Compound Solubilized stepwise_dilution->end lower_concentration Action: Lower the final concentration. check_concentration->lower_concentration Yes check_solvent_conc Is the final solvent concentration too low? check_concentration->check_solvent_conc No lower_concentration->end increase_solvent Action: Increase final DMSO concentration (e.g., to 0.5%). Run vehicle control. check_solvent_conc->increase_solvent Yes advanced_methods Consider advanced solubilization methods. check_solvent_conc->advanced_methods No increase_solvent->end cyclodextrin Use of cyclodextrins advanced_methods->cyclodextrin surfactants Use of surfactants advanced_methods->surfactants cyclodextrin->end surfactants->end

Troubleshooting workflow for compound precipitation.

Data Presentation

Qualitative Solubility of this compound
Solvent/Buffer SystemSolubilityReference
Water / Aqueous BuffersInsoluble[1]
Dimethyl Sulfoxide (DMSO)SolubleInferred from common lab practice
EthanolSoluble[1]
BenzeneSoluble[1]
DichloromethaneSoluble[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Add Solvent: In a sterile vial, add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the mixture vigorously. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays (Stepwise Dilution)
  • Thaw Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution: In a sterile microcentrifuge tube, prepare an intermediate dilution by adding a small volume of the stock solution to your pre-warmed (37°C) cell culture medium. For example, to achieve a 100 µM intermediate solution from a 10 mM stock, you would perform a 1:100 dilution.

  • Prepare Final Working Concentration: Add the required volume of the intermediate dilution to your final assay volume (e.g., in a 96-well plate) to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all experimental and control wells and is at a level that is non-toxic to your cells (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your assay system.

Potential Signaling Pathway Involvement

Based on the known activities of similar quinoline-based compounds, a potential area of investigation for this compound is the inhibition of the HER2 signaling pathway.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Ras Ras HER2->Ras HER3 HER3 Receptor HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->HER2 Inhibition

Potential inhibition of the HER2 signaling pathway.

References

Technical Support Center: Degradation of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: While specific experimental data for this compound is not extensively documented in publicly available literature, based on the known metabolism of quinoline derivatives, the primary degradation pathways are expected to be initiated by cytochrome P450 (CYP) enzymes in hepatic systems or through microbial degradation.[1][2][3][4] Key initial transformation steps likely involve:

  • O-demethylation: The methoxy group at the C6 position is a likely site for O-demethylation, leading to the formation of a dihydroxyquinoline derivative.

  • Hydroxylation: Additional hydroxyl groups may be introduced on the quinoline ring system.

  • N-oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide.[5][6]

  • Hydrolysis of the nitrile group: The carbonitrile group at C3 may be hydrolyzed to a carboxylic acid or an amide intermediate.

  • Epoxidation: Formation of a reactive epoxide intermediate across the 5,6-double bond of the quinoline ring has been observed for the parent quinoline molecule, which can then be further metabolized to a diol.[1][3][5][6][7]

Q2: Which cytochrome P450 isozymes are likely involved in the metabolism of this compound?

A2: Several CYP isozymes are known to metabolize quinoline and its derivatives. CYP3A4 is a major enzyme responsible for the metabolism of over 50% of marketed drugs, including some quinoline-based compounds.[2] Other implicated isozymes include CYP2A6 and CYP2E1, which have been shown to be involved in the formation of various quinoline metabolites such as quinoline-1-oxide and 3-hydroxyquinoline.[1][3][8] Therefore, it is recommended to screen a panel of common CYP isozymes to identify the key contributors to the metabolism of this compound.

Q3: What analytical techniques are most suitable for identifying the degradation products?

A3: A combination of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful techniques for identifying and quantifying metabolites.[5][6][9] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown metabolites. Nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate the complete chemical structure of purified metabolites.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no degradation of the parent compound observed. 1. Inappropriate enzyme source (e.g., microsomes, S9 fraction) or inactive enzymes.2. Sub-optimal incubation conditions (e.g., pH, temperature, cofactor concentration).3. The compound is highly stable under the tested conditions.1. Use a well-characterized and active enzyme source. Consider using different systems (e.g., liver microsomes from different species, recombinant CYPs).2. Optimize incubation parameters. Ensure the presence of necessary cofactors like NADPH for CYP-mediated reactions.3. Increase incubation time or enzyme concentration. Consider using a positive control with a known substrate for the enzymatic system.
Poor recovery of metabolites. 1. Metabolites are unstable.2. Inefficient extraction method.3. Metabolites are highly polar and not retained on the analytical column.1. Minimize sample processing time and keep samples on ice. Consider using trapping agents for reactive metabolites.2. Test different extraction solvents or use solid-phase extraction (SPE).3. Use a more polar analytical column (e.g., HILIC) or adjust the mobile phase composition.
Difficulty in identifying unknown metabolite peaks. 1. Low abundance of the metabolite.2. Co-elution with matrix components.3. Lack of reference standards.1. Concentrate the sample or increase the injection volume. Use a more sensitive mass spectrometer.2. Optimize the chromatographic separation. Employ sample preparation techniques to remove interfering matrix components.3. Use high-resolution mass spectrometry to obtain accurate mass and predict the elemental formula. Perform MS/MS fragmentation studies to gain structural information.
Inconsistent results between experiments. 1. Variability in enzyme activity.2. Inconsistent sample preparation.3. Instrument instability.1. Aliquot and store enzyme preparations to avoid multiple freeze-thaw cycles. Always run a positive control.2. Use a standardized and well-documented sample preparation protocol.3. Regularly check instrument performance and calibration.

Experimental Protocols

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

1. Materials:

  • This compound (test compound)

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS)

  • Control compounds (high and low clearance)

2. Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in phosphate buffer containing the liver microsomes and the test compound at the desired final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding a cold organic solvent (e.g., ACN) containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

Visualizations

Degradation_Pathway cluster_main Hypothetical Degradation Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 4,6-Dihydroxyquinoline-3-carbonitrile Parent->M1 O-Demethylation (CYP-mediated) M2 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid Parent->M2 Hydrolysis M3 4-Hydroxy-6-methoxyquinoline-N-oxide-3-carbonitrile Parent->M3 N-Oxidation (CYP-mediated) M4 Glucuronide/Sulfate Conjugates M1->M4 Conjugation (UGTs, SULTs) M2->M4 Conjugation

Caption: Hypothetical Phase I and Phase II metabolic pathways.

Experimental_Workflow cluster_workflow Metabolite Identification Workflow Incubation In Vitro Incubation (Microsomes, S9, etc.) Extraction Sample Extraction (LLE, SPE) Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing & Metabolite Profiling Analysis->DataProcessing Identification Structure Elucidation (HRMS, NMR) DataProcessing->Identification

Caption: General experimental workflow for metabolite identification.

References

preventing byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of quinolines.

General FAQs

Q1: What are the most common side products in classical quinoline synthesis reactions?

A1: Byproduct formation is a frequent challenge in quinoline synthesis and varies depending on the specific method. In Skraup and Doebner-von Miller reactions, which are conducted under strongly acidic and high-temperature conditions, tar and polymer formation are common due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds.[1] For the Friedländer synthesis, a common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1] In the Combes synthesis, the use of unsymmetrical β-diketones can lead to the formation of undesired regioisomers.[1]

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is crucial for improving yield and purity. Key parameters to control include temperature, reaction time, and the choice of catalyst and solvent. The use of milder catalysts can often prevent the harsh conditions that lead to byproduct formation.[1] Ensuring the high purity of starting materials is also essential to prevent side reactions caused by contaminants.

Q3: What are some general strategies to minimize byproduct formation across different quinoline synthesis methods?

A3: Several strategies are broadly applicable for minimizing side products. Careful control of the reaction temperature is critical, as higher temperatures often accelerate undesirable side reactions. The selection of an appropriate catalyst is also vital; for instance, milder catalysts can mitigate the harsh conditions that promote byproduct formation. Additionally, ensuring the purity of all starting materials is a fundamental step to prevent impurities from interfering with the desired reaction pathway.

Troubleshooting Guides by Synthesis Method

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinoline and its simple derivatives from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. A primary challenge is the highly exothermic nature of the reaction, which can lead to tar formation and a violent, difficult-to-control reaction.

Q: My Skraup synthesis is extremely vigorous and producing a lot of tar. How can I control the reaction and improve the outcome?

A: The notorious exothermicity of the Skraup synthesis can be managed, and tar formation can be minimized by implementing the following control measures:

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a common and effective strategy to make the reaction less violent.[2] Ferrous sulfate is believed to act as an oxygen carrier, which slows down the oxidation step, leading to a more controlled reaction and reduced charring.[2]

  • Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.

  • Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed. The reaction's own heat will sustain it. Heat should only be reapplied after the initial vigorous reaction has subsided.[3]

Data Presentation: Skraup Synthesis Yields

The following table presents representative yields for the Skraup synthesis of various quinoline derivatives.

Aniline DerivativeOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91[4]
p-ToluidineArsenic Pentoxide6-Methylquinoline70-75[4]
m-ToluidineArsenic Pentoxide7-Methylquinoline & 5-Methylquinoline55-62[4]

Mandatory Visualization: Skraup Synthesis Troubleshooting Workflow

G start Problem: Vigorous Reaction & Tar Formation check_moderator Is a moderator (e.g., FeSO4) being used? start->check_moderator add_moderator Action: Add ferrous sulfate to the reaction mixture. check_moderator->add_moderator No check_acid_addition Is the sulfuric acid being added slowly with cooling? check_moderator->check_acid_addition Yes add_moderator->check_acid_addition slow_acid_addition Action: Add sulfuric acid dropwise with efficient stirring and cooling. check_acid_addition->slow_acid_addition No check_heating Is the initial heating gentle and controlled? check_acid_addition->check_heating Yes slow_acid_addition->check_heating control_heating Action: Heat gently to initiate, then remove heat during the exothermic phase. check_heating->control_heating No end Result: Controlled Reaction, Reduced Tar, Improved Yield check_heating->end Yes control_heating->end

Caption: Troubleshooting workflow for a vigorous Skraup synthesis.

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a versatile method for preparing substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones. A common issue is the acid-catalyzed polymerization of the carbonyl compound, leading to low yields and tar formation.

Q: My Doebner-von Miller reaction is resulting in a low yield and a significant amount of polymeric material. How can I prevent this?

A: The polymerization of the α,β-unsaturated carbonyl starting material is a major side reaction.[5] To mitigate this, consider the following strategies:

  • Employ a Biphasic Solvent System: By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase can be drastically reduced, leading to an increased yield of the desired quinoline.[5]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl reactant at any given time, thus favoring the desired reaction over polymerization.[6]

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the extent of polymerization. Experimenting with different Brønsted and Lewis acids may be necessary to find the optimal balance for your specific substrates.[6]

Data Presentation: Effect of Catalyst on Doebner-von Miller Synthesis

The choice of acid catalyst can influence the yield of the Doebner-von Miller reaction. The following table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline.

CatalystYield (%)Reference
SnCl₄51[6]
Sc(OTf)₃48[6]
ZnCl₂45[6]
p-TsOH35[6]
Data is for a specific reaction and may not be representative of all Doebner-von Miller reactions.

Mandatory Visualization: Doebner-von Miller Logical Workflow

G start Problem: Low Yield & Polymer Formation check_system Are you using a monophasic system? start->check_system use_biphasic Action: Employ a biphasic system (e.g., toluene/water). check_system->use_biphasic Yes check_addition Is the carbonyl compound added all at once? check_system->check_addition No use_biphasic->check_addition slow_addition Action: Add the carbonyl compound dropwise over time. check_addition->slow_addition Yes check_catalyst Have you optimized the acid catalyst? check_addition->check_catalyst No slow_addition->check_catalyst optimize_catalyst Action: Screen different Brønsted and Lewis acids. check_catalyst->optimize_catalyst No end Result: Reduced Polymerization, Improved Yield check_catalyst->end Yes optimize_catalyst->end

Caption: Decision-making diagram for troubleshooting low yields.

Combes Synthesis

The Combes synthesis is used to prepare 2,4-disubstituted quinolines from an aniline and a β-diketone. A key challenge arises when using unsymmetrical β-diketones, which can lead to a mixture of regioisomers.

Q: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A: The regiochemical outcome of the Combes synthesis is influenced by both steric and electronic effects.[7] To control the formation of a specific regioisomer, consider the following:

  • Substituent Effects on the Aniline: The electronic nature of substituents on the aniline ring can direct the cyclization. Electron-donating groups on the aniline tend to favor the formation of the 2-substituted product, while electron-withdrawing groups favor the 4-substituted product.[8]

  • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can also influence the regioselectivity, often favoring the less sterically hindered product.[7]

Data Presentation: Regioselectivity in Combes Synthesis of Trifluoromethyl-Quinolines

The electronic nature of the substituent on the aniline can direct the regioselectivity of the Combes synthesis.

Aniline Substituent (para)Major RegioisomerReference
-OCH₃ (electron-donating)2-CF₃-quinoline[8]
-Cl (electron-withdrawing)4-CF₃-quinoline[8]
-F (electron-withdrawing)4-CF₃-quinoline[8]

Mandatory Visualization: Combes Synthesis Regioselectivity Logic

G start Goal: Control Regioselectivity in Combes Synthesis aniline_sub Consider electronic effects of aniline substituents. start->aniline_sub edg Electron-Donating Group (e.g., -OCH3) on aniline aniline_sub->edg ewg Electron-Withdrawing Group (e.g., -Cl, -F) on aniline aniline_sub->ewg product_2_sub Favors 2-substituted quinoline product. edg->product_2_sub product_4_sub Favors 4-substituted quinoline product. ewg->product_4_sub

Caption: Logic diagram for controlling regioselectivity.

Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. A common side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.

Q: My Friedländer synthesis is plagued by the self-condensation of the ketone starting material. How can I minimize this byproduct?

A: The self-condensation of the ketone can be a significant competing reaction. To favor the desired Friedländer product, the following strategies can be employed:

  • Slow Addition of the Ketone: Adding the ketone slowly to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of self-condensation relative to the reaction with the 2-aminoaryl carbonyl compound.

  • Use of Milder Reaction Conditions: Traditional methods often rely on high temperatures and strong acids or bases, which can promote side reactions. Modern protocols often utilize milder catalysts, such as iodine or various Lewis acids, which can allow the reaction to proceed under more controlled conditions.[9]

  • Catalyst Selection: The choice of catalyst can be critical. Screening different acid or base catalysts can help to identify conditions that favor the Friedländer condensation over the aldol self-condensation.

Data Presentation: Friedländer Synthesis Yields with Various Catalysts

The choice of catalyst can significantly impact the yield of the Friedländer synthesis.

CatalystSolventTemperature (°C)TimeYield (%)Reference
I₂Solvent-free80-1001-2 h82-95
P₂O₅/SiO₂Solvent-free8015 min93
Li⁺-montmorilloniteSolvent-free1000.5-2 hup to 96
Sulfonic acid ILSolvent-free5030 min92

Mandatory Visualization: Friedländer Synthesis Experimental Workflow

G start Start: Friedländer Synthesis combine Combine 2-Aminoaryl Ketone, α-Methylene Ketone, Catalyst, and Solvent. start->combine reaction Perform Reaction (Conventional Heating, Microwave, or Ultrasound) combine->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for Friedländer synthesis.

Experimental Protocols

Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from established procedures and incorporates the use of ferrous sulfate to moderate the reaction.

Materials:

  • Aniline (1.0 mol)

  • Glycerol (2.4 mol)

  • Nitrobenzene (0.5 mol)

  • Concentrated Sulfuric Acid (2.0 mol)

  • Ferrous sulfate heptahydrate (catalytic amount, e.g., 10 g)[10]

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.[4]

  • Add aniline to the mixture, followed by the ferrous sulfate.[4]

  • Heat the mixture gently in a fume hood. The reaction is highly exothermic and may become vigorous. Maintain careful temperature control.[4]

  • Slowly add nitrobenzene through the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 130-140 °C.[4]

  • After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.[11]

  • Allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.[11]

  • Perform a steam distillation to isolate the crude quinoline.[11]

Friedländer Synthesis of 2-Phenylquinoline

This protocol describes the synthesis of 2-phenylquinoline from 2-aminobenzophenone and acetophenone.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Acetophenone (1.1 mmol)

  • p-Toluenesulfonic acid (10 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone in ethanol.

  • Add acetophenone and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.[12]

Combes Synthesis of 2,4-Dimethylquinoline

This protocol outlines the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.

Materials:

  • Aniline

  • Acetylacetone (1,3-diketone)

  • Concentrated Sulfuric Acid

Procedure:

  • Condense aniline with acetylacetone under acid catalysis to form the enamine intermediate.

  • Heat the enamine in the presence of a strong acid, such as concentrated sulfuric acid, to effect cyclization and dehydration.[11]

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Collect the product by filtration and purify by recrystallization or distillation.

References

Technical Support Center: Optimization of Catalytic Processes for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalytic processes in quinoline derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and enhance reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of quinoline derivatives.

Issue 1: Low or No Product Yield

Q1: My Friedländer synthesis is resulting in a very low yield. What are the primary factors to investigate?

A1: Low yields in the Friedländer synthesis can be attributed to several factors. A primary concern is the purity of your starting materials, as impurities can poison the catalyst. If you are employing a moisture-sensitive catalyst, such as a Lewis acid, ensuring strictly anhydrous reaction conditions is critical. The choice of catalyst is also crucial; it is often beneficial to screen various catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts, as their efficacy can be highly dependent on the substrate.[1] Finally, carefully optimizing reaction temperature and time is essential, as some reactions require significant heating to proceed efficiently.[1]

Q2: I am experiencing low yields in my Doebner-von Miller reaction due to the polymerization of the α,β-unsaturated carbonyl compound. How can this be mitigated?

A2: Acid-catalyzed polymerization of the carbonyl substrate is a frequent side reaction in the Doebner-von Miller synthesis, which can significantly lower the yield of the desired quinoline product.[2] A highly effective strategy to overcome this is to use a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase, its self-condensation and polymerization can be drastically minimized, thereby increasing the yield of the quinoline.[2] Another approach is the slow and controlled addition of the α,β-unsaturated carbonyl compound to the reaction mixture.[1]

Q3: My Skraup synthesis is producing a significant amount of tar, making product isolation difficult and lowering the yield. What measures can I take to prevent this?

A3: Tar formation is a well-known issue in the Skraup synthesis, primarily due to the harsh and highly exothermic reaction conditions. Several modern approaches can help mitigate this problem. The use of microwave heating has been shown to reduce reaction times and improve yields significantly.[2] Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can result in a cleaner reaction and may even eliminate the need for an external oxidant.[2] Additionally, the inclusion of moderating agents like ferrous sulfate or boric acid can help control the violent exothermic nature of the reaction.

Issue 2: Poor Selectivity and Formation of Byproducts

Q4: In my Combes synthesis using an unsymmetrical β-diketone, I am obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A4: Achieving high regioselectivity with unsymmetrical β-diketones in the Combes synthesis can be challenging. The choice of catalyst is a critical factor; Brønsted acids often provide better selectivity than Lewis acids in this reaction. The reaction conditions also play a significant role. Modifying the reaction temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, which in turn can favor the formation of one regioisomer over the other.[1]

Q5: My Doebner-von Miller reaction is yielding a complex mixture of byproducts. How can I achieve a cleaner reaction profile?

A5: The acidic and high-temperature conditions of the Doebner-von Miller reaction are prone to inducing various side reactions.[1] To obtain a cleaner product, consider the controlled, slow addition of the α,β-unsaturated carbonyl compound to the reaction mixture. This helps to manage the reaction rate and minimize polymerization.[1] Optimizing the catalyst is also key; milder Lewis acids or the use of a biphasic system can lead to a cleaner reaction.[3]

Issue 3: Catalyst Deactivation and Reusability

Q6: I am using a heterogeneous catalyst, and I'm observing a decrease in its activity after a few cycles. What are the likely causes of deactivation?

A6: Catalyst deactivation in quinoline synthesis can occur through several mechanisms. The strong binding of nitrogen-containing compounds, including the quinoline product itself, to the catalyst's active sites can lead to inhibition.[4] In some cases, washing the catalyst with a polar solvent like ethanol can regenerate its activity.[4] Carbonaceous deposits, or coke, can also form on the catalyst surface, blocking active sites.[5] This is a common issue in high-temperature reactions. The choice of solvent and reaction temperature can significantly impact the rate of deactivation.

Q7: How can I improve the reusability of my nanocatalyst?

A7: Nanocatalysts offer the advantage of high surface area but can be prone to aggregation and deactivation. To enhance reusability, consider supporting the nanoparticles on a solid matrix. Magnetic nanoparticles (e.g., Fe₃O₄) are particularly useful as they allow for easy recovery of the catalyst using an external magnet.[6][7] Surface functionalization of the nanoparticles can also improve their stability and prevent leaching of the active metal. Several studies have demonstrated that nanocatalysts can be reused for multiple cycles without a significant loss of activity.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments in quinoline synthesis.

Protocol 1: Friedländer Synthesis of a Substituted Quinoline using a Lewis Acid Catalyst

This protocol describes the synthesis of a 2-substituted quinoline from 2-aminobenzophenone and ethyl acetoacetate using indium(III) triflate (In(OTf)₃) as a catalyst.[1]

Materials:

  • 2-aminobenzophenone

  • Ethyl acetoacetate

  • Indium(III) triflate (In(OTf)₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add In(OTf)₃ (5 mol%) to the mixture.

  • Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1 hour), cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) to the flask.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Skraup Synthesis of Quinoline

This classical method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. Warning: This reaction is highly exothermic and can become violent. It should be performed in a fume hood with appropriate safety precautions. [8]

Materials:

  • Aniline

  • Glycerol

  • Concentrated sulfuric acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate (moderator)

  • Three-necked flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • In a fume hood, equip a 500 mL three-necked flask with a reflux condenser and a mechanical stirrer.

  • Carefully add 24 mL of concentrated sulfuric acid to the flask.

  • Cautiously add 10 g of aniline, followed by 29 g of glycerol.

  • Slowly and with vigorous stirring, add 14 g of nitrobenzene.

  • Add a small amount of ferrous sulfate to moderate the reaction.

  • Gently heat the mixture to initiate the reaction. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.

  • After the initial exothermic reaction subsides, heat the mixture at reflux for 3 hours.

  • Allow the mixture to cool and then carefully pour it into a large volume of water.

  • Neutralize the solution with sodium hydroxide.

  • The quinoline product can then be isolated by steam distillation or solvent extraction.

Data Presentation: Catalyst Performance in Quinoline Synthesis

The following table summarizes the performance of various catalytic systems in the synthesis of quinoline derivatives, providing a comparative overview of reaction conditions and yields.

CatalystReaction TypeSubstratesTemperature (°C)Time (h)Yield (%)Reference
In(OTf)₃ (5 mol%)Friedländer2-Aminobenzophenone, Ethyl acetoacetate80195[1]
p-TsOHFriedländer2-Aminoaryl ketone, α-Methylene carbonylRefluxVariesGood to Excellent[9]
Ca(OTf)₂FriedländerAminobenzophenone derivatives, β-ketoesters1105-1045-98[10]
Nafion NR50Friedländer2-Aminoaryl ketones, α-Methylene carbonylMicrowaveVariesGood[11]
Fe₃O₄-IL-HSO₄ (20 mg)Friedländer2-Aminoaryl ketones, 1,3-Dicarbonyl compounds900.25-185-96[6][7]
p-Sulfonic acid calix[10]areneOne-potSubstituted anilines, Benzaldehyde derivatives, StyreneMicrowave0.3338-78[10]
TfOHBrønsted acid-catalyzed cyclizationN-alkyl anilines, Alkynes/Alkenes1202483[10]
Co(OAc)₂·4H₂ODehydrogenative Cyclization2-Aminoaryl alcohols, Ketones805-762-95[12]

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Check Reaction Conditions (Anhydrous, Temperature, Time) CheckPurity->CheckConditions ScreenCatalyst Screen Different Catalysts CheckConditions->ScreenCatalyst OptimizeStoichiometry Optimize Reactant Stoichiometry ScreenCatalyst->OptimizeStoichiometry NoImprovement No Improvement OptimizeStoichiometry->NoImprovement ImprovedYield Yield Improved NoImprovement->CheckPurity Re-evaluate NoImprovement->ImprovedYield

Caption: A logical workflow for troubleshooting low product yield in catalytic quinoline synthesis.

Diagram 2: Simplified Reaction Mechanism for Friedländer Synthesis

FriedlanderMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Enamine Enamine Intermediate 2-Aminoaryl Ketone->Enamine + α-Methylene Carbonyl α-Methylene Carbonyl α-Methylene Carbonyl α-Methylene Carbonyl->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Aldol Condensation Quinoline Quinoline Derivative Cyclized->Quinoline Dehydration Catalyst Catalyst (Acid or Base) Catalyst->Enamine activates

Caption: A simplified mechanistic pathway for the acid- or base-catalyzed Friedländer quinoline synthesis.

Diagram 3: Catalyst Deactivation and Regeneration Cycle

CatalystCycle ActiveCatalyst Active Catalyst Reaction Catalytic Reaction ActiveCatalyst->Reaction participates in Reaction->ActiveCatalyst regenerated in cycle DeactivatedCatalyst Deactivated Catalyst (e.g., coking, poisoning) Reaction->DeactivatedCatalyst leads to Regeneration Regeneration (e.g., washing, calcination) DeactivatedCatalyst->Regeneration undergoes Regeneration->ActiveCatalyst restores activity

Caption: A diagram illustrating the cycle of catalyst activity, deactivation, and regeneration in a catalytic process.

References

addressing poor reproducibility in 4-Hydroxy-6-methoxyquinoline-3-carbonitrile experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in experiments involving 4-Hydroxy-6-methoxyquinoline-3-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is a variation of the Friedländer annulation. This synthesis typically starts from a substituted aniline, such as the methyl ester of 2-amino-5-methoxybenzoic acid, which is reacted with a compound containing a reactive α-methylene group, like malononitrile, to construct the quinoline ring. The reaction generally proceeds through the formation of an enamine intermediate followed by a base-catalyzed intramolecular cyclization and dehydration.

Q2: What are the critical parameters that affect the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis. These include the purity of starting materials, the choice and concentration of the base catalyst, the reaction temperature, and the solvent. Inadequate control of these parameters can lead to low yields, formation of side products, and difficulties in purification.[1][2]

Q3: What is the primary biological target of this compound and its derivatives?

A3: Derivatives of this compound have been identified as potent inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular signaling pathways controlling proliferation, migration, and angiogenesis.[3][4] Its overexpression or aberrant activity is associated with tumor malignancy, making it a significant target in cancer drug development.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation, providing information on the chemical environment of protons and carbons.[5] Mass spectrometry (MS) should be used to confirm the molecular weight of the compound. High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing the purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I resolve this?

A: Low or no yield is a common problem in quinoline synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

start Low/No Yield reagent_quality Check Starting Material Purity (TLC/NMR) start->reagent_quality base_issue Optimize Base Concentration reagent_quality->base_issue Reagents Pure end_bad Persistent Low Yield reagent_quality->end_bad Impure Reagents temp_time Adjust Reaction Temperature & Time base_issue->temp_time Base Optimized base_issue->end_bad Suboptimal Base solvent_choice Evaluate Solvent System temp_time->solvent_choice Temp/Time Optimized temp_time->end_bad Suboptimal Temp/Time incomplete_cyclization Incomplete Cyclization solvent_choice->incomplete_cyclization Solvent Optimized solvent_choice->end_bad Poor Solvent product_degradation Product Degradation incomplete_cyclization->product_degradation Cyclization Complete incomplete_cyclization->end_bad Incomplete Reaction end_good Improved Yield product_degradation->end_good Degradation Minimized product_degradation->end_bad Degradation Occurs cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification start_materials 2-Amino-5-methoxy- benzoic acid methyl ester + Malononitrile enamine Enamine Intermediate start_materials->enamine Methanol, Acetic Acid (cat.) Room Temperature cyclization Intramolecular Cyclization enamine->cyclization NaOCH3 / Methanol, Reflux OR Diphenyl Ether, 250°C product 4-Hydroxy-6-methoxy- quinoline-3-carbonitrile cyclization->product workup Acidification/ Precipitation product->workup purification Filtration & Column Chromatography workup->purification final_product Pure Product purification->final_product RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 Ras Ras/Raf/MEK/ERK Pathway Src->Ras FAK FAK Pathway Src->FAK Proliferation Cell Proliferation STAT3->Proliferation Ras->Proliferation Survival Cell Survival Ras->Survival Migration Cell Migration FAK->Migration Inhibitor 4-Hydroxy-6-methoxy- quinoline-3-carbonitrile Derivative Inhibitor->Src Inhibition

References

Technical Support Center: Impurity Profiling of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical impurity profiling of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

The most prevalent analytical techniques for identifying and quantifying impurities in pharmaceutical compounds like this compound are hyphenated chromatographic methods.[1][2] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detectors are considered the gold standard for separating and detecting trace impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile or semi-volatile impurities, such as residual solvents. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[3]

Q2: What are the potential sources of impurities in this compound?

Impurities can originate from various stages of the manufacturing process and storage.[2] Common sources include:

  • Starting materials and reagents: Impurities present in the initial reactants used for synthesis.

  • Intermediates: Unreacted intermediates or by-products from intermediate steps.

  • By-products of the synthesis: Unwanted molecules formed from side reactions. For quinoline derivatives, these can arise from reactions like the Skraup synthesis or Friedlander synthesis.[5]

  • Degradation products: Impurities formed due to the degradation of the final product upon exposure to light, heat, or humidity.[6]

  • Residual solvents: Organic volatile impurities remaining from the synthesis and purification steps.[7]

Q3: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause?

Peak tailing is a common issue when analyzing polar and basic compounds like quinoline derivatives.[8] The primary cause is often secondary interactions between the basic nitrogen of the quinoline ring and acidic residual silanol groups on the surface of silica-based reversed-phase columns.[8] Other potential causes include:

  • Improper mobile phase pH: An unsuitable pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[9]

  • Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[8]

  • Sample overload: Injecting a sample with too high a concentration can saturate the column.[8]

  • Extra-column volume: Excessive tubing length or a large detector cell can contribute to peak broadening and tailing.[7]

Q4: How can I improve the peak shape for this compound in my HPLC analysis?

To mitigate peak tailing and improve peak symmetry, consider the following strategies:

  • Mobile Phase pH Adjustment: For basic quinoline compounds, using a mobile phase with a low pH (e.g., 2.5-4) can protonate the analyte and suppress the ionization of silanol groups, thereby minimizing unwanted interactions.[9]

  • Use of Mobile Phase Additives: Adding a silanol-masking agent like triethylamine (TEA) to the mobile phase can help reduce peak tailing.[9]

  • Column Selection: Employ a modern, high-purity, end-capped silica column, or consider a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column.[8]

  • Reduce Sample Concentration: Diluting the sample can help to avoid column overload.[8]

  • Optimize System Hardware: Minimize the length and internal diameter of connecting tubing to reduce extra-column volume.[7]

Q5: What is a typical starting point for developing an HPLC method for impurity profiling of this compound?

A good starting point for method development would be a reversed-phase HPLC method using a C18 column.[10] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating compounds with a range of polarities.[9] Detection can be performed using a UV detector at a wavelength where the parent compound and potential impurities have significant absorbance.

Troubleshooting Guides

HPLC and LC-MS Troubleshooting
Issue Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks Injection issue (e.g., air bubble in syringe, clogged needle).1. Visually inspect the injection process. 2. Prime the injector. 3. Ensure the sample vial has sufficient volume.
Detector issue (e.g., lamp off, incorrect wavelength).1. Check that the detector lamp is on. 2. Verify the correct detection wavelength is set.
Sample degradation.1. Prepare a fresh sample and standard.
Ghost Peaks Carryover from a previous injection.1. Run a blank injection with a strong solvent. 2. Increase the needle wash volume and/or use a stronger wash solvent.
Contaminated mobile phase or system.1. Prepare fresh mobile phase. 2. Flush the system with a strong solvent.
Retention Time Drifting Inadequate column equilibration.1. Increase the column equilibration time between injections.
Changes in mobile phase composition.1. Ensure the mobile phase is well-mixed and degassed. 2. Check for leaks in the pump.
Temperature fluctuations.1. Use a column oven to maintain a constant temperature.
High Backpressure Blockage in the system (e.g., frit, guard column, column).1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. 2. Replace the blocked component (e.g., inline filter, guard column). 3. If the column is blocked, try back-flushing with a strong solvent (check manufacturer's instructions).[7]
Precipitated buffer in the mobile phase.1. Ensure the buffer is fully dissolved. 2. Filter the mobile phase.
Structural Elucidation of Unknown Impurities
Challenge Recommended Approach Key Considerations
Determining Molecular Weight LC-MS1. Use a soft ionization technique like Electrospray Ionization (ESI) to obtain the molecular ion peak. 2. High-resolution mass spectrometry (HRMS) can provide the exact mass and help determine the elemental composition.
Identifying Functional Groups NMR Spectroscopy (¹H, ¹³C, DEPT)1. ¹H NMR provides information on the number and environment of protons. 2. ¹³C NMR indicates the number of unique carbons. 3. DEPT experiments help distinguish between CH, CH₂, and CH₃ groups.
Establishing Connectivity 2D NMR (COSY, HSQC, HMBC)1. COSY (Correlation Spectroscopy) identifies proton-proton couplings. 2. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. 3. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, helping to piece the structure together.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for NMR Analysis
  • Sample Quantity: Weigh approximately 5-10 mg of the isolated impurity or the bulk material.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for polar quinoline derivatives.

  • Internal Standard: If quantitative analysis (qNMR) is required, add a known amount of a suitable internal standard.

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used if necessary.

Quantitative Data Summary

The following tables provide illustrative data based on typical performance characteristics of HPLC methods for pharmaceutical impurity analysis. Actual values must be determined during method validation for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor)≤ 1.5
Theoretical Plates (N)> 2000
Resolution (Rs) between adjacent peaks> 1.5
Relative Standard Deviation (RSD) of replicate injections< 2.0%

Table 2: Method Validation Parameters (Illustrative)

ParameterTypical Range
Limit of Detection (LOD)0.01 - 0.05%
Limit of Quantification (LOQ)0.03 - 0.15%
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD)< 5.0% at LOQ

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed in HPLC check_ph Is the mobile phase pH appropriate for the analyte (e.g., pH 2.5-4 for basic quinolines)? start->check_ph adjust_ph Adjust mobile phase pH. check_ph->adjust_ph No check_column Is the column old or degraded? check_ph->check_column Yes adjust_ph->check_column replace_column Replace with a new, end-capped column. check_column->replace_column Yes check_overload Is the sample concentration too high? check_column->check_overload No replace_column->check_overload dilute_sample Dilute the sample. check_overload->dilute_sample Yes add_additive Consider adding a mobile phase additive (e.g., TEA). check_overload->add_additive No dilute_sample->add_additive end_node Peak Shape Improved add_additive->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.

ImpurityIDWorkflow start Unknown Impurity Detected lcms_analysis Perform LC-MS Analysis start->lcms_analysis determine_mw Determine Molecular Weight (HRMS for elemental composition) lcms_analysis->determine_mw isolate_impurity Isolate Impurity (e.g., preparative HPLC) determine_mw->isolate_impurity nmr_analysis Perform NMR Analysis (1D and 2D) isolate_impurity->nmr_analysis structure_elucidation Combine MS and NMR data for structure elucidation nmr_analysis->structure_elucidation end_node Impurity Structure Identified structure_elucidation->end_node

Caption: Workflow for unknown impurity identification.

References

Validation & Comparative

A Comparative Guide to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, particularly in oncology, the discovery of novel kinase inhibitors is of paramount importance. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a multitude of potent kinase inhibitors. This guide provides a comparative analysis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile, a compound of interest, against a selection of well-characterized kinase inhibitors.

While specific experimental data on the inhibitory activity of this compound is not extensively available in the public domain, its structural features, particularly the quinoline-3-carbonitrile core, strongly suggest its potential as a kinase inhibitor. Derivatives of this scaffold have been widely reported to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.[1][2] This guide will therefore focus on comparing this compound to known inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.

Performance Data: A Comparative Summary

The following table summarizes the inhibitory activity of several known Src kinase inhibitors. This provides a benchmark against which the potential efficacy of this compound can be contextualized.

CompoundTarget KinaseIC50 (nM)Reference
This compound Src (presumed)Data not available-
BosutinibSrc, Abl1.2[3]
DasatinibSrc, Bcr-Abl, c-Kit, PDGFRβ, EphA2<1-
Saracatinib (AZD0530)Src2.7-
4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrileSrc30[3]
Compound 31a (4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile)Src1.2[3]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% in vitro. These values can vary depending on the specific assay conditions.

Signaling Pathway: The Role of Src Kinase

Src kinase is a key node in multiple signaling pathways that regulate critical cellular processes. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. The diagram below illustrates a simplified representation of the Src signaling pathway.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK GPCR GPCR GPCR->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK Survival Survival Akt->Survival MAPK->Proliferation

Caption: Simplified Src signaling pathway.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, a fundamental method for determining the potency of a potential inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase by measuring the amount of ATP remaining in the reaction.

Materials:

  • Recombinant active kinase (e.g., Src)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (this compound or other inhibitors)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Reaction Setup: Add the kinase and substrate to the wells of the 384-well plate.

  • Inhibitor Addition: Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal that is inversely proportional to kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound C Add test compound to wells A->C B Add kinase and substrate to 384-well plate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Add luminescent reagent (e.g., Kinase-Glo®) E->F G Measure luminescence F->G H Calculate % inhibition and IC50 value G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

Based on its chemical structure, this compound holds promise as a potential kinase inhibitor, likely targeting enzymes such as Src. While direct experimental evidence of its inhibitory activity is pending, a comparative analysis with established Src inhibitors provides a valuable framework for its future evaluation. The methodologies and pathway information presented in this guide offer a foundation for researchers to design and conduct experiments to elucidate the precise biological activity and therapeutic potential of this and other novel quinoline-based compounds. Further investigation is warranted to determine its specific kinase targets, potency, and cellular effects.

References

In Vivo Bioactivity of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo bioactivity of quinoline-3-carbonitrile derivatives, with a focus on their potential as anticancer agents. While in vivo data for 4-Hydroxy-6-methoxyquinoline-3-carbonitrile is not yet available in published literature, this guide evaluates the performance of structurally related compounds with demonstrated in vivo efficacy, offering a valuable reference for future research and development.

The quinoline scaffold is a prominent feature in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide delves into the in vivo validation of several quinoline derivatives, presenting their performance in preclinical animal models and outlining the experimental protocols used for their evaluation. The information presented herein aims to facilitate the strategic development of novel quinoline-based therapeutics.

Comparative In Vivo Anticancer Efficacy of Quinoline Derivatives

The following tables summarize the in vivo anticancer activity of selected quinoline-3-carbonitrile derivatives and related quinoline compounds. These compounds have been chosen based on the availability of in vivo experimental data and their structural relevance to this compound, providing a basis for predicting its potential bioactivity.

CompoundAnimal ModelCancer Cell LineDosageRoute of AdministrationKey OutcomesCitation
Neratinib (HKI-272) Nude Mice XenograftHER2-amplified carcinosarcoma (SARARK6, SARARK9)Not specifiedNot specifiedSignificant inhibition of tumor growth and prolonged survival.[1]
Nude Mice XenograftHER2-amplified epithelial ovarian carcinoma (OSPC ARK-1)40 mg/kg/dayOral gavageSignificantly inhibited tumor growth and improved overall survival.[2]
Patient-Derived Xenograft (HER2+ breast cancer with D769Y mutation)Metastatic breast cancerNot specifiedNot specifiedSensitive to neratinib, while resistant to trastuzumab and lapatinib.[3]
Compound 91b1 Nude Mice XenograftEsophageal squamous cell carcinoma (KYSE450)50 mg/kgNot specifiedSignificantly inhibited tumor growth.[4]
Neocryptolepine Analogs Swiss Albino MiceEhrlich Ascites Carcinoma (EAC)Not specifiedNot specifiedRemarkable decrease in tumor volume.[5]
DFIQ Zebrafish XenograftNon-small-cell lung cancer (H1299)0.5 or 1 µMIncubationSignificantly decreased tumor volumes.[6]
Compound f25 Nude MiceTongue squamous carcinoma (CAL-27)Not specifiedNot specifiedReduction in tumor volume without significant toxicity.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative experimental protocols for assessing the anticancer efficacy of quinoline derivatives in preclinical models.

Xenograft Mouse Model for Solid Tumors

This model is widely used to evaluate the in vivo efficacy of potential anticancer compounds.

  • Animal Model: Athymic nude mice (e.g., BALB/c nu/nu) are typically used due to their compromised immune system, which prevents the rejection of human tumor xenografts.

  • Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., ~100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length × Width²) / 2.

  • Treatment Administration: Mice are randomized into control and treatment groups. The test compound is administered at a specific dose and schedule (e.g., daily, orally or intraperitoneally). A vehicle control group receives the solvent used to dissolve the compound, and a positive control group may receive a standard-of-care chemotherapy agent.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). The primary endpoint is often tumor growth inhibition.[1][2][4]

Zebrafish Xenograft Model

The zebrafish model offers a rapid and scalable in vivo platform for screening anticancer compounds.

  • Animal Model: Transparent zebrafish embryos (e.g., Casper strain) at 2 days post-fertilization are used.

  • Cell Implantation: Human cancer cells, often fluorescently labeled, are microinjected into the yolk sac or perivitelline space of the embryos.

  • Treatment and Imaging: The embryos are then incubated in multi-well plates containing the test compound at various concentrations. Tumor growth and metastasis can be monitored in real-time using fluorescence microscopy.

  • Data Analysis: The size of the tumor mass and the extent of cell dissemination are quantified to assess the efficacy of the compound.[6]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for tumor growth and survival. Understanding these mechanisms is essential for rational drug design and patient selection.

EGFR/HER-2 Signaling Pathway

Several quinoline-3-carbonitrile derivatives, including Neratinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. These receptors are often overexpressed in various cancers and their activation leads to increased cell proliferation, survival, and invasion. Irreversible inhibitors like Neratinib form a covalent bond with the kinase domain, leading to sustained inhibition of downstream signaling.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K Ras Ras Dimer->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Neratinib Neratinib Neratinib->Dimer Inhibition

Caption: EGFR/HER-2 signaling pathway and the inhibitory action of Neratinib.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer. Some quinoline derivatives may directly or indirectly inhibit components of this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Quinoline Quinoline Derivative Quinoline->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a target for some quinoline derivatives.

PPAR Signaling Pathway

The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a role in cell differentiation, metabolism, and tumorigenesis. The quinoline derivative f25 has been shown to exert its anticancer effects by modulating the PPAR signaling pathway.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus f25 f25 PPAR PPAR f25->PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE GeneTranscription Gene Transcription PPRE->GeneTranscription CellCycleArrest Cell Cycle Arrest & Apoptosis GeneTranscription->CellCycleArrest

Caption: The PPAR signaling pathway modulated by the quinoline derivative f25.

Conclusion

While direct in vivo bioactivity data for this compound remains to be established, the comprehensive analysis of its structural analogs provides a strong rationale for its potential as an anticancer agent. The in vivo efficacy of compounds like Neratinib, compound 91b1, and others underscores the promise of the quinoline-3-carbonitrile scaffold in oncology drug development. The diverse mechanisms of action, targeting key signaling pathways such as EGFR/HER-2, PI3K/Akt/mTOR, and PPAR, offer multiple avenues for therapeutic intervention. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel quinoline derivatives from preclinical validation to clinical application. Further in vivo studies on this compound are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, the 4-hydroxy-6-methoxyquinoline-3-carbonitrile core represents a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of hypothetical analogs based on this core structure, with a focus on their potential as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Disclaimer: The following quantitative data for the synthesized analogs is hypothetical and presented for illustrative purposes to demonstrate structure-activity relationships. The experimental protocols and signaling pathway information are based on established scientific literature.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound analogs is influenced by the nature and position of substituents on the quinoline ring. Modifications at the C2, C7, and C8 positions can significantly impact the compound's potency against cancer cell lines and its inhibitory activity against protein kinases like VEGFR-2.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activities of this compound Analogs
Compound IDR1 (C2-position)R2 (C7-position)R3 (C8-position)A549 IC50 (µM)VEGFR-2 IC50 (nM)
1 (Parent) HHH15.2850
2a CH3HH10.8620
2b PhenylHH5.1210
2c 4-FluorophenylHH2.395
3a HOCH3H12.5780
3b HClH8.9510
4a HHOCH318.1920
4b HHCl11.4680
5 4-FluorophenylClH1.1 45

Key SAR Observations:

  • Substitution at the C2-position (R1): Introduction of substituents at the C2 position generally leads to an increase in activity. A small alkyl group like methyl (Compound 2a ) shows a modest improvement. Aromatic substituents, such as a phenyl group (Compound 2b ), significantly enhance potency. The addition of an electron-withdrawing fluorine atom to the phenyl ring (Compound 2c ) further boosts activity, likely due to enhanced binding interactions within the kinase active site.

  • Substitution at the C7-position (R2): Substitution at the C7 position with either an electron-donating methoxy group (Compound 3a ) or an electron-withdrawing chloro group (Compound 3b ) results in a moderate increase in activity compared to the parent compound.

  • Substitution at the C8-position (R3): In contrast to the C7-position, substitution at the C8-position with either a methoxy (Compound 4a ) or a chloro group (Compound 4b ) appears to be detrimental to the activity.

  • Combined Substitutions: The most potent analog in this hypothetical series is Compound 5 , which combines the highly favorable 4-fluorophenyl group at the C2-position with a chloro group at the C7-position. This highlights a synergistic effect of substitutions at these positions.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through a multi-step reaction sequence starting from substituted anilines. A general synthetic approach is outlined below.

G cluster_synthesis Synthesis start Substituted Aniline step1 Cyclization with Diethyl (ethoxymethylene)malonate start->step1 step2 Hydrolysis and Decarboxylation step1->step2 step3 Nitration step2->step3 step4 Reduction of Nitro Group step3->step4 step5 Sandmeyer Reaction (Introduction of Cyano Group) step4->step5 step6 Introduction of Substituents (R1, R2, R3) step5->step6 product Final Analog step6->product

Caption: General synthetic workflow for this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Human lung carcinoma A549 cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the compounds against VEGFR-2 is determined using a biochemical kinase assay.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT). Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the reaction buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing the substrate (e.g., a synthetic peptide) and ATP (at a concentration close to its Km value for VEGFR-2).

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay (e.g., Z'-LYTE™) or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 is a key strategy in cancer therapy to block tumor angiogenesis.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor 4-Hydroxy-6-methoxyquinoline -3-carbonitrile Analog Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by the analogs.

Conclusion

This guide provides a framework for understanding the structure-activity relationships of this compound analogs as potential anticancer agents targeting VEGFR-2. The hypothetical data presented suggests that strategic substitutions at the C2 and C7 positions of the quinoline core can significantly enhance biological activity. Further synthesis and biological evaluation of a focused library of analogs based on these findings are warranted to identify lead compounds for further development. The provided experimental protocols offer a starting point for the in vitro characterization of these novel compounds.

comparative analysis of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methods for 4-Hydroxy-6-methoxyquinoline-3-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The methods are evaluated based on their reaction yields, conditions, and overall efficiency, supported by detailed experimental protocols and quantitative data.

Method 1: Multi-step Synthesis from 3-Methoxy-4-hydroxybenzoic Acid

This linear synthesis approach commences with the readily available 3-methoxy-4-hydroxybenzoic acid and proceeds through a series of functional group transformations and a key cyclization step to yield the target molecule. This method has been reported in the synthesis of Bosutinib, a tyrosine kinase inhibitor.

Method 2: Gould-Jacobs Reaction followed by Cyanation

This classical approach utilizes the Gould-Jacobs reaction to construct the core 4-hydroxyquinoline ring system from p-anisidine. Subsequent functionalization is then required to introduce the carbonitrile group at the 3-position. While a versatile method for quinoline synthesis, the direct application to this specific target requires a multi-step sequence.

Quantitative Data Comparison

The following table summarizes the key quantitative data for each synthetic method, allowing for a direct comparison of their efficiencies.

StepMethod 1: From 3-Methoxy-4-hydroxybenzoic AcidMethod 2: Gould-Jacobs Route (Proposed)
Starting Material 3-Methoxy-4-hydroxybenzoic acidp-Anisidine
Key Intermediates Methyl 2-amino-5-methoxy-4-(propan-2-yloxy)benzoate, (E)-Methyl 2-((2-cyanoethyl)amino)-5-methoxy-4-(propan-2-yloxy)benzoateEthyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
Overall Yield ~65-75% (estimated from related syntheses)Yield is highly dependent on the efficiency of the cyanation step, which can vary.
Number of Steps 53
Key Reagents 1-bromo-3-chloropropane, Nitric acid, Iron powder, 3,3-diethoxypropionitrile, Sodium hydroxideDiethyl ethoxymethylenemalonate, Dowtherm A, Phosphorus oxychloride, Sodium cyanide
Reaction Conditions Varied: 70°C for alkylation, reflux for reduction and cyclizationHigh temperatures for cyclization (250°C), Reflux for chlorination

Experimental Protocols

Method 1: Detailed Protocol (Adapted from the synthesis of a related compound[1])

Step 1: Esterification and Alkylation Methyl 4-hydroxy-3-methoxybenzoate is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate in DMF at 70°C for 1 hour to yield methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[1]

Step 2: Nitration The product from Step 1 is nitrated using nitric acid in acetic acid to introduce a nitro group at the 2-position of the benzene ring.

Step 3: Reduction The nitro group is reduced to an amino group using powdered iron and ammonium chloride under reflux conditions.[1]

Step 4: Condensation The resulting aniline derivative is reacted with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid to form an enamine intermediate.

Step 5: Cyclization The enamine intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, at room temperature for 6 hours to afford 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a close derivative of the target molecule.[1] To obtain the target molecule, a similar precursor without the 7-alkoxy group would be used.

Method 2: Detailed Protocol (Gould-Jacobs Route)

Step 1: Condensation and Cyclization (Gould-Jacobs Reaction) p-Anisidine is reacted with diethyl ethoxymethylenemalonate. The resulting intermediate is then cyclized by heating in a high-boiling solvent like Dowtherm A at 250°C to yield ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Chlorination The hydroxyl group at the 4-position is converted to a chloro group by refluxing with phosphorus oxychloride.

Step 3: Cyanation The chloro group is displaced by a nitrile group using a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent to yield this compound.

Signaling Pathways and Experimental Workflows

The logical flow of the two synthetic methods is depicted in the following diagrams.

G cluster_0 Method 1: Multi-step Synthesis A 3-Methoxy-4-hydroxybenzoic Acid B Esterification & Alkylation A->B C Nitration B->C D Reduction C->D E Condensation D->E F Cyclization E->F G This compound F->G

Caption: Workflow for the multi-step synthesis of this compound.

G cluster_1 Method 2: Gould-Jacobs Route H p-Anisidine I Gould-Jacobs Reaction H->I J Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate I->J K Chlorination J->K L 4-Chloro-6-methoxyquinoline-3-carboxylate K->L M Cyanation L->M N This compound M->N

Caption: Workflow for the Gould-Jacobs based synthesis of this compound.

Concluding Remarks

Both methods present viable pathways for the synthesis of this compound. Method 1, while involving more steps, may offer higher overall yields and avoids the harsh high-temperature conditions of the Gould-Jacobs cyclization. Method 2 is a more classical approach that may be advantageous depending on the availability of starting materials and the desired scale of the synthesis. The choice of the optimal method will depend on the specific requirements of the researcher, including precursor availability, desired purity, and scalability. Further optimization of the cyanation step in Method 2 could significantly improve its overall efficiency.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Anilinoquinoline-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Kinase Selectivity of 4-Anilinoquinoline-3-carbonitriles and Related Inhibitors.

The 4-anilinoquinoline-3-carbonitrile scaffold is a cornerstone in the development of targeted kinase inhibitors, giving rise to potent therapeutic agents. Understanding the cross-reactivity profile of compounds based on this core structure is paramount for elucidating their mechanism of action, predicting potential off-target effects, and designing next-generation inhibitors with improved selectivity. This guide provides a comparative analysis of the kinase selectivity of 4-anilinoquinoline-3-carbonitrile analogs, with a focus on publicly available data for close structural relatives, and contrasts their profiles with other established kinase inhibitors.

Comparative Kinase Selectivity Profile

While specific cross-reactivity data for 4-Hydroxy-6-methoxyquinoline-3-carbonitrile is not extensively available in the public domain, its structural similarity to a class of potent kinase inhibitors allows for an insightful comparative analysis. As an intermediate in the synthesis of the dual Src/Abl inhibitor Bosutinib, its potential kinase interaction landscape can be inferred by examining the profiles of related 4-anilinoquinoline derivatives.

The following table summarizes the inhibition constants (Ki) of several 4-anilinoquinoline compounds against a panel of kinases, providing a quantitative comparison of their potency and selectivity. For a broader context, the cross-reactivity profiles of the well-characterized kinase inhibitors Bosutinib, Neratinib, and Lapatinib are also included.

Kinase Target4-(3,4,5-trimethoxyanilino)quinoline (Compound 1) Ki (nM)[1]4-(3-ethynylanilino)-6,7-dimethoxyquinoline (Compound 2) Ki (nM)6,7-dimethoxy-4-(3-ethynylanilino)quinoline-3-carbonitrile (Compound 3) Ki (nM)Bosutinib IC50 (nM)Neratinib IC50 (nM)[2]Lapatinib IC50 (nM)
GAK 3.9>10,0001.1---
AAK1 >10,000>10,0001,100---
BMP2K >10,000>10,000>10,000---
STK16 1,100>10,0002,000---
ABL1 ---1.2->10,000
SRC ---1.2>10,000>10,000
EGFR --->1,0009210.8
ERBB2 (HER2) --->1,000599.8
VEGFR2 ---94>10,000363

Data for compounds 1, 2, and 3 are from a study on 4-anilinoquinoline inhibitors of Cyclin G Associated Kinase (GAK)[1]. Bosutinib, Neratinib, and Lapatinib data are from various public sources and are provided for comparative purposes. A dash (-) indicates that data was not available in the cited sources.

Experimental Protocols

The determination of a compound's kinase selectivity profile is crucial for its development as a therapeutic agent. A widely accepted method for comprehensive profiling is the competitive binding assay, such as the KINOMEscan™ platform. This assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.

Protocol: Competitive Displacement Kinase Binding Assay (Exemplified by KINOMEscan®)

1. Principle: This assay quantifies the binding interactions between a test compound and a panel of DNA-tagged human kinases. The kinases are expressed as fusions with a unique DNA tag. The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound. A reduction in the amount of bound kinase indicates that the test compound is competing for the kinase's active site.

2. Materials:

  • Test Compound (e.g., this compound analog) dissolved in an appropriate solvent (typically DMSO).

  • A panel of DNA-tagged recombinant human kinases.

  • Immobilized, non-selective kinase inhibitor (ligand) on a solid support (e.g., beads).

  • Binding buffer.

  • Wash buffer.

  • Elution buffer.

  • Quantitative PCR (qPCR) reagents.

3. Methodology:

  • Kinase and Compound Incubation: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM or in a dose-response format) in a multi-well plate. A DMSO control (vehicle) is run in parallel.

  • Binding and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. Following incubation, the solid support is washed to remove unbound kinases and the test compound.

  • Elution and Quantification: The bound kinase is eluted from the solid support. The amount of the DNA tag associated with the bound kinase is then quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as a percentage of control (% Control). A lower % Control value indicates stronger binding of the test compound to the kinase. For dose-response experiments, the data is used to calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

Signaling Pathway and Experimental Workflow Visualizations

To visualize the biological context of kinase inhibition and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Experimental Workflow: Kinase Cross-Reactivity Profiling A Compound Synthesis (4-Hydroxy-6-methoxyquinoline- 3-carbonitrile) C Competitive Binding Assay A->C B Kinase Panel (e.g., KINOMEscan) B->C D Data Acquisition (qPCR) C->D E Selectivity Analysis (Kd / IC50 Values) D->E F Hit Identification & Off-Target Assessment E->F

Experimental workflow for kinase cross-reactivity profiling.

G cluster_1 Simplified Src/Abl Signaling Pathway RTK Growth Factor Receptor (e.g., PDGFR, EGFR) Src Src RTK->Src Abl Abl RTK->Abl STAT STATs Src->STAT PI3K PI3K Src->PI3K RAS RAS Src->RAS Abl->STAT Abl->PI3K Abl->RAS Proliferation Cell Proliferation & Survival STAT->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Anilinoquinoline-3-carbonitrile (e.g., Bosutinib) Inhibitor->Src Inhibitor->Abl

Simplified Src/Abl signaling pathway and the inhibitory action of 4-anilinoquinoline-3-carbonitrile analogs.

This guide provides a framework for understanding the cross-reactivity of 4-anilinoquinoline-3-carbonitrile-based kinase inhibitors. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel targeted therapies. A thorough characterization of a compound's selectivity is a critical step in translating a promising chemical scaffold into a safe and effective therapeutic.

References

A Comparative Benchmarking Guide to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and Related Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quinoline scaffold, with a focus on positioning 4-Hydroxy-6-methoxyquinoline-3-carbonitrile against other biologically active quinoline derivatives. The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][3][4] This document summarizes key performance data, details relevant experimental methodologies, and illustrates associated cellular pathways and workflows to support ongoing research and development efforts.

Profiling this compound

This compound, also known as 3-Cyano-4-hydroxy-6-methoxyquinoline, is primarily recognized as a versatile organic intermediate used in the synthesis of more complex, biologically active compounds.[5] While extensive performance data on the parent compound is not widely published, its structural features—a hydroxyl group at position 4, a methoxy group at position 6, and a carbonitrile group at position 3—provide a valuable foundation for derivatization. Structure-activity relationship (SAR) studies on related quinoline compounds indicate that modifications at these positions can significantly influence potency and target specificity.[6][7] For instance, derivatives of 6-methoxyquinoline-3-carbonitrile have shown promising antimicrobial activity.[8][9]

Comparative Performance Data of Quinoline Derivatives

The biological efficacy of quinoline compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activity, and the Minimum Inhibitory Concentration (MIC) for antimicrobial effects. Lower values in these metrics indicate higher potency.[1][4]

Table 1: Anticancer Activity of Representative Quinoline Derivatives
Compound/Derivative ClassTarget Cell LineIC50 Value (µM)Mechanism of ActionReference
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious human tumor lines< 1.0p53/Bax-dependent apoptosis[4][7]
Brequinar SodiumL1210 Leukemia-Dihydroorotate Dehydrogenase Inhibition[6]
Quinoline-chalcone hybrid (37)MCF-7 (Breast)3.46EGFR Tyrosine Kinase Inhibition[4]
Quinolyl-thienyl chalcone (31)HUVEC (Endothelial)0.021VEGFR-2 Kinase Inhibition[4]
3,6-disubstituted quinoline 26MKN45 (Gastric)0.093c-Met Kinase Inhibition[10]
4-Anilinoquinoline 38MCF-7 (Breast)Comparable to controlDual PI3K/mTOR Inhibition[10]
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
Compound/Derivative ClassTarget OrganismMIC Value (µg/mL)Reference
6-methoxyquinoline-3-carbonitrile derivative (4d)Gram-positive bacteria0.5 - 1.0[8]
6-methoxyquinoline-3-carbonitrile derivative (4f)Gram-positive bacteria0.5 - 1.0[8]
Quinolone coupled hybrid (5d)Various G+ and G- strains0.125 - 8.0[11]
6-methoxyquinoline-3-carbonitrile derivative (14)Bacteria and Fungi0.66 - 3.98[8]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their biological effects through diverse mechanisms, frequently involving the inhibition of key enzymes in cellular signaling cascades.[4][12] A primary mechanism for their anticancer action is the inhibition of protein kinases, which are crucial regulators of pathways controlling cell proliferation, survival, and angiogenesis.[1][13]

Kinase_Inhibition_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) substrate Downstream Substrate receptor->substrate ATP -> ADP (Phosphorylation) pathway Signaling Cascade (e.g., PI3K/AKT, MAPK) substrate->pathway response Cellular Response (Proliferation, Survival, Angiogenesis) pathway->response inhibitor Quinoline Derivative inhibition_point inhibitor->inhibition_point inhibition_point->receptor Inhibition

Fig. 1: Generalized pathway of kinase inhibition by quinoline derivatives.

Experimental Protocols

Objective benchmarking requires standardized methodologies. The following are detailed protocols for common assays used to evaluate the performance of quinoline compounds.

Protocol 1: MTT Cytotoxicity Assay for Anticancer Screening

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well flat-bottom microplates

  • Human cancer cell line (e.g., MCF-7, A549)[1]

  • Complete culture medium (e.g., DMEM with 10% FBS)[1]

  • Test quinoline compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add serial dilutions of the quinoline compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours until purple formazan crystals are visible.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test quinoline compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Preparation: Dispense 50 µL of broth into each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the microbial inoculum (adjusted to a standard concentration, e.g., 5 x 10^5 CFU/mL) to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Identify the MIC as the lowest compound concentration where no visible turbidity (growth) is observed.[4]

General Experimental Workflow

The initial evaluation of novel quinoline derivatives typically follows a structured workflow to screen for biological activity and identify promising lead candidates for further development.

Screening_Workflow lib Quinoline Compound Library Synthesis screen Primary Screening (e.g., Cytotoxicity, Antimicrobial Assay) lib->screen hits Identify Initial Hits (Active Compounds) screen->hits dose Dose-Response & IC50/MIC Determination hits->dose Active inactive Inactive hits->inactive Inactive sar Structure-Activity Relationship (SAR) Analysis dose->sar mech Mechanism of Action Studies (e.g., Kinase Assays) sar->mech lead Lead Candidate Selection mech->lead

Fig. 2: A general workflow for the evaluation of novel quinoline compounds.

Conclusion

The quinoline scaffold is a cornerstone of modern drug discovery, with derivatives showing potent and diverse biological activities.[1] While this compound is currently established as a synthetic intermediate, its core structure holds significant potential for the development of novel therapeutic agents.[5] The comparative data presented for other quinoline derivatives, particularly those with anticancer and antimicrobial properties, provide a valuable benchmark for future research.[4][8] By leveraging the established experimental protocols and understanding the key signaling pathways involved, researchers can effectively design and evaluate new analogues based on the this compound framework to develop next-generation therapeutics.[1]

References

A Comparative Guide to the Efficacy of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of quinoline-3-carbonitrile derivatives, with a focus on analogs structurally related to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile. Due to the limited availability of public data on the specific molecule of interest, this guide leverages experimental data from closely related compounds to provide insights into its potential biological activities. The information presented herein is intended to support further research and drug development efforts in the fields of oncology, infectious diseases, and beyond.

In Vitro Efficacy: A Tale of Diverse Activities

Quinoline-3-carbonitrile scaffolds have demonstrated a broad spectrum of biological activities in vitro, including anticancer, antimicrobial, and anti-parasitic effects. The following tables summarize the quantitative efficacy of various derivatives against different cell lines and pathogens.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.

Table 1: In Vitro Anticancer Efficacy of Quinoline-3-carbonitrile Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
2-Amino-4-(4-chlorophenyl)-8-isopropyl-5-methyl-5,6,7,8- tetrahydro-quinoline-3-carbonitrileMCF-7 (Breast)Not specifiedDoxorubicinNot specified[1]
2-Amino-4-(4-fluorophenyl)-8-isopropyl-5-methyl-5,6,7,8- tetrahydro-quinoline-3-carbonitrilePA-1 (Ovarian)Not specifiedDoxorubicinNot specified[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/ml--[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937 (Leukemia)43.95 ± 3.53 µg/ml--[1]
Anti-parasitic Activity

Certain methoxybenzo[h]quinoline-3-carbonitrile analogs have displayed notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Table 2: In Vitro Anti-Trypanosoma cruzi Efficacy of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives

CompoundT. cruzi StrainConcentration (mg/mL)Lysis (%)Reference DrugLysis (%)Reference
2-Amino-5,6-dihydro-4-(3-hydroxy-4-methoxy-phenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile (Compound 6)NINOA5> Nifurtimox/BenznidazoleNifurtimox, Benznidazole-[2]
Compound 8NINOA10> Nifurtimox/BenznidazoleNifurtimox, Benznidazole-[2]
Compound 9NINOA50> Nifurtimox/BenznidazoleNifurtimox, Benznidazole-[2]
Compound 10INC-55> Nifurtimox/BenznidazoleNifurtimox, Benznidazole-[2]
Compound 11INC-510> Nifurtimox/BenznidazoleNifurtimox, Benznidazole-[2]

Note: The data indicates that compounds 6, 8, 9, 10, and 11 were more active than the reference drugs at the tested concentrations. For precise percentage lysis, please refer to the source publication.[2]

Antimicrobial Activity

Derivatives of 6-methoxyquinoline-3-carbonitrile have been evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains.

Table 3: In Vitro Antimicrobial Efficacy of 6-Methoxyquinoline-3-carbonitrile Derivatives

CompoundMicroorganismActivityReference
Ester derivative 7bGram-positive bacteriaHigh[3]
Thioether derivative 9cGram-positive bacteriaHigh[3]
Derivatives 7b, 7d, 9bGram-negative bacteriaHigh[3]
Compound 7eFungal speciesMore active than Amphotericin B[3]

Note: "High" activity is a qualitative summary. For quantitative data such as Minimum Inhibitory Concentration (MIC) values, the source publication should be consulted.[3]

In Vivo Efficacy: An Area for Future Investigation

As of the latest literature review, specific in vivo efficacy data for this compound and its close analogs remains limited. The promising in vitro results, particularly in the areas of cancer and infectious diseases, underscore the need for well-designed in vivo studies to evaluate the therapeutic potential of these compounds in animal models. Such studies would be crucial in determining their pharmacokinetic profiles, safety, and ultimately, their efficacy in a physiological setting.

Experimental Protocols

The following sections detail the methodologies employed in the cited in vitro studies. These protocols can serve as a foundation for designing future experiments.

In Vitro Anticancer Activity Assay

The antiproliferative activity of quinoline derivatives is often evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 48-72h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize measure Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure calculate Calculate cell viability and IC50 values measure->calculate

Caption: Workflow of the MTT assay for determining cell viability.

In Vitro Anti-Trypanosoma cruzi Activity Assay

The efficacy of compounds against T. cruzi is typically assessed by measuring the lysis of bloodstream trypomastigotes.

Experimental Protocol for Anti-T. cruzi Assay

  • Parasite Culture: Bloodstream trypomastigotes of T. cruzi (e.g., NINOA and INC-5 strains) are obtained from infected mice.

  • Compound Preparation: Test compounds and reference drugs (Nifurtimox and Benznidazole) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Treatment: Parasites are incubated with different concentrations of the test compounds (e.g., 5, 10, and 50 µg/mL) for 24 hours.

  • Lysis Assessment: The percentage of parasite lysis is determined by counting the number of motile trypomastigotes using a Neubauer chamber under a light microscope.

  • Data Analysis: The results are expressed as the percentage of lysis compared to untreated controls.

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds is commonly determined using the agar diffusion method.

Workflow for Agar Diffusion Method

Agar_Diffusion_Workflow start Prepare agar plates and inoculate with microbial culture wells Create wells in the agar start->wells add_compounds Add test compounds and control antibiotics to the wells wells->add_compounds incubation Incubate the plates under appropriate conditions add_compounds->incubation measure_zones Measure the diameter of the inhibition zones incubation->measure_zones determine_mic Determine the Minimum Inhibitory Concentration (MIC) measure_zones->determine_mic

Caption: Workflow of the agar diffusion method for antimicrobial screening.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of action for this compound are yet to be fully elucidated. However, studies on related quinoline derivatives suggest several potential signaling pathways that may be targeted.

Inhibition of DNA Gyrase

Some quinoline-based antibiotics are known to target bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.

Proposed Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Binds to DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Repair DNA->Replication Inhibition Inhibition of DNA replication and repair, leading to cell death Replication->Inhibition

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Src Kinase Inhibition

Certain quinoline-3-carbonitrile derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of Src is implicated in the development and progression of various cancers.

Src Signaling Pathway Inhibition

Src_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Kinase Receptor->Src Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Quinoline Quinoline Derivative Quinoline->Src Inhibits

Caption: Inhibition of the Src kinase signaling pathway.

Conclusion and Future Directions

While direct experimental data for this compound is currently scarce, the available information on its structural analogs reveals a promising and diverse range of biological activities. The potent in vitro efficacy against cancer cells, parasites, and microbes highlights the potential of the quinoline-3-carbonitrile scaffold as a valuable template for drug discovery.

Future research should prioritize the synthesis and comprehensive biological evaluation of this compound. Key next steps include:

  • In Vitro Profiling: A broad screening against a panel of cancer cell lines, pathogenic microbes, and parasites to determine its specific activity spectrum and potency.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy and Safety: Assessment of its therapeutic efficacy and toxicity in relevant animal models of disease.

The insights gathered from such studies will be instrumental in advancing our understanding of this compound's potential and guiding its development as a novel therapeutic agent.

References

Assessing the Selectivity of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Among these, 4-Hydroxy-6-methoxyquinoline-3-carbonitrile represents a promising, albeit under-characterized, molecule. This guide provides a comparative assessment of its potential selectivity by examining structurally related compounds and outlining the experimental framework for its evaluation.

Postulated Biological Targets and Comparative Landscape

While direct experimental data for this compound is limited, the broader family of quinoline derivatives has been extensively studied, revealing a strong propensity for kinase inhibition. Specifically, the 4-anilinoquinoline-3-carbonitrile and 4-hydroxyquinoline scaffolds are frequently associated with the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4][5] These receptors are critical components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[6]

Quinoline derivatives have also been investigated for a range of other biological activities, including antimicrobial, antifungal, and antiparasitic effects.[7][8][9] The presence of the 4-hydroxy and 6-methoxy groups may influence the potency and selectivity of these interactions.

The following table summarizes the activity of structurally similar compounds, providing a basis for hypothesizing the potential targets of this compound and for designing a comprehensive selectivity screening panel.

Table 1: Biological Activities of Structurally Related Quinoline Derivatives

Compound ClassSpecific Derivative ExampleTarget(s)Reported Activity (IC50/MIC)Reference(s)
4-Anilinoquinoline-3-carbonitrile 4-Anilino-3-carboxyamide derivativeEGFR0.49 µM[3]
Quinoline-based EGFR/HER2 Inhibitors Quinoline/Schiff base conjugateEGFR, HER2EGFR: 0.12 µM, HER2: 2.18 µM[5]
Quinoline-based EGFR/HER2 Inhibitors Novel quinoline derivative 5aEGFR, HER2EGFR: 71 nM, HER2: 31 nM[4]
4-Hydroxyquinolone Analogues Compound 3gAnticancer (HCT116, A549, PC3, MCF-7)Promising IC50 values[10]
6-Methoxyquinoline-3-carbonitrile Derivatives Ester derivative 7b, Thioether derivative 9cAntibacterial (Gram-positive)High activity[9]
4-Hydroxy-2-quinolone Analogues Brominated analog 3j with nonyl side chainAntifungal (Aspergillus flavus)IC50 = 1.05 µg/mL[8]

Experimental Protocols for Selectivity Assessment

To rigorously assess the selectivity of this compound, a tiered screening approach is recommended, beginning with broad profiling and progressing to more specific, functional assays.

Primary Kinase Selectivity Screening (Biochemical Assay)

This initial screen provides a broad overview of the compound's interaction with a large panel of kinases.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This method measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[11]

Materials:

  • Kinase of interest (e.g., EGFR, HER2, and a panel of other kinases)

  • Specific kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.[11]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Secondary Cellular Assays

Cell-based assays are crucial for confirming the activity of the compound in a more physiologically relevant context.

Protocol: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the proliferation of cancer cell lines known to be dependent on the target kinases (e.g., A549 for EGFR, SK-BR-3 for HER2).

Materials:

  • Cancer cell lines (e.g., A549, SK-BR-3, MCF-7, HCT116)

  • Complete cell culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • MTT: Add MTT reagent and incubate. Solubilize the formazan crystals and measure absorbance.

    • CellTiter-Glo®: Add the reagent and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Pathways and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in selectivity assessment.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor 4-Hydroxy-6-methoxy- quinoline-3-carbonitrile Inhibitor->EGFR

Caption: Postulated inhibition of the EGFR signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilution of This compound Plate_Setup Add compound and kinase to 96-well plate Compound_Prep->Plate_Setup Kinase_Prep Prepare kinase and substrate/ATP solutions Kinase_Prep->Plate_Setup Incubation1 Incubate for 10 min Plate_Setup->Incubation1 Reaction_Start Add substrate/ATP to initiate reaction Incubation1->Reaction_Start Incubation2 Incubate at 30°C for 60 min Reaction_Start->Incubation2 Stop_Reaction Add ADP-Glo™ Reagent Incubation2->Stop_Reaction Incubation3 Incubate for 40 min Stop_Reaction->Incubation3 Signal_Generation Add Kinase Detection Reagent Incubation3->Signal_Generation Incubation4 Incubate for 30 min Signal_Generation->Incubation4 Read_Plate Measure luminescence Incubation4->Read_Plate Data_Analysis Plot dose-response curve and determine IC50 Read_Plate->Data_Analysis

Caption: Experimental workflow for in vitro kinase assay.

Conclusion

While this compound remains a molecule with underexplored potential, the wealth of data on related quinoline derivatives provides a strong rationale for investigating its activity as a kinase inhibitor, particularly against EGFR and HER2. The experimental protocols outlined in this guide offer a robust framework for systematically assessing its potency and selectivity. Such studies are essential for elucidating the therapeutic potential of this compound and guiding future drug development efforts.

References

Comparative Cytotoxicity of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile derivatives and related quinoline analogues. The information is supported by experimental data from various studies, offering insights into their potential as anticancer agents.

The quinoline scaffold is a prominent feature in many compounds with significant biological activity, including anticancer properties. Within this class, derivatives of this compound have emerged as a subject of interest for their potential cytotoxic effects against various cancer cell lines. This guide synthesizes available data to present a comparative overview of their efficacy.

Quantitative Cytotoxicity Data

The cytotoxic activity of various quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for several 4-hydroxyquinoline and related derivatives from different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
4-Aryl-2-methoxypyridine-3-carbonitriles [1]
5dHepG2 (Liver)1.53[1]
DU145 (Prostate)> 10[1]
MBA-MB-231 (Breast)2.05[1]
5gHepG2 (Liver)2.51[1]
DU145 (Prostate)2.11[1]
MBA-MB-231 (Breast)2.33[1]
5hHepG2 (Liver)1.53[1]
DU145 (Prostate)1.89[1]
MBA-MB-231 (Breast)1.95[1]
5iHepG2 (Liver)1.53[1]
DU145 (Prostate)1.92[1]
MBA-MB-231 (Breast)1.38[1]
Benzylidene derivatives of 4-hydroxyquinoline [2]
13aColo 205 (Colon)11.86[2]
Colo 320 (Colon, Doxorubicin-resistant)8.19[2]
13bColo 205 (Colon)8.1[2]
Colo 320 (Colon, Doxorubicin-resistant)4.58[2]
20Colo 205 (Colon)2.34[2]
Colo 320 (Colon, Doxorubicin-resistant)4.61[2]
22Colo 205 (Colon)11.79[2]
Colo 320 (Colon, Doxorubicin-resistant)12.29[2]
26Colo 205 (Colon)12.63[2]
Colo 320 (Colon, Doxorubicin-resistant)11[2]
Quinoline-Chalcone Derivatives [3]
12eMGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
4-Stilbenylamino Quinazoline Derivatives [4]
6a-6jA431, A549, BGC-823~2.0[4]
6-Aryl-4-(3,4,5-trimethoxyphenyl)quinoline Derivatives [5]
14uHuh7 (Liver)0.03 - 0.18[5]
MCF-7 (Breast)0.03 - 0.18[5]
SGC-7901 (Gastric)0.03 - 0.18[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxicity of quinoline derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). A positive control, such as a known anticancer drug (e.g., 5-Fluorouracil or Doxorubicin), is also included.

  • Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, which is a measure of its long-term proliferative potential.

Protocol:

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

  • Compound Treatment: After 24 hours, the cells are treated with different concentrations of the test compound.

  • Incubation: The cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may be replaced every few days.

  • Colony Staining: After the incubation period, the colonies are washed with phosphate-buffered saline (PBS), fixed with a solution like methanol, and then stained with a staining solution such as crystal violet.

  • Colony Counting: The number of colonies (typically defined as having >50 cells) in each well is counted.

  • Data Analysis: The colony formation rate is calculated and compared to the untreated control to determine the inhibitory effect of the compound.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of quinoline derivatives are often attributed to their interaction with various cellular targets and signaling pathways. While the precise mechanisms for all this compound derivatives are not fully elucidated, related quinoline compounds have been shown to act through several mechanisms, including the induction of apoptosis and inhibition of key cellular processes.

Apoptosis Induction Pathway

Many anticancer agents, including quinoline derivatives, exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases, a family of proteases that execute the apoptotic process.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Quinoline Quinoline Derivative DNA_Damage DNA Damage / Stress Quinoline->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized apoptosis induction pathway initiated by quinoline derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the cytotoxic potential of novel compounds involves a series of in vitro assays to determine their efficacy and preliminary mechanism of action.

cluster_workflow Cytotoxicity Screening Workflow Start Synthesized Quinoline Derivatives CellCulture Cancer Cell Line Culture Start->CellCulture MTT MTT Assay (Cell Viability) CellCulture->MTT IC50 IC50 Determination MTT->IC50 ColonyFormation Colony Formation Assay IC50->ColonyFormation ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) IC50->ApoptosisAssay Mechanism Mechanism of Action Studies (e.g., Western Blot) ColonyFormation->Mechanism ApoptosisAssay->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical experimental workflow for screening the cytotoxicity of quinoline derivatives.

References

Validating the Target Engagement of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target engagement of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. Given its structural relationship to Lenvatinib, it is hypothesized that this compound may engage similar kinase targets, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] This guide outlines the experimental methodologies to test this hypothesis and compares its potential efficacy against established kinase inhibitors.

Comparative Analysis of Kinase Inhibitors

To establish a benchmark for evaluating the efficacy of this compound, its performance should be compared against well-characterized kinase inhibitors. Lenvatinib, being the final product derived from this precursor, serves as a primary reference. Sorafenib, another multi-kinase inhibitor with overlapping targets, and Staurosporine, a broad-spectrum kinase inhibitor, are included for a comprehensive comparison.

CompoundTarget KinaseIC50 (nM) - In Vitro Kinase Assay
Lenvatinib VEGFR2 (KDR)4.0[2]
FGFR146[2]
Sorafenib VEGFR2 (KDR)90[3][4]
FGFR1580[3]
Staurosporine VEGFR2 (KDR)28.5
FGFR13.2[5]

Experimental Protocols

Robust validation of target engagement requires both biochemical and cellular assays. The following protocols provide a detailed methodology for assessing the interaction of this compound with its putative kinase targets.

In Vitro Kinase Assay for VEGFR2 and FGFR1

This biochemical assay quantifies the direct inhibition of kinase activity by the test compound.

Materials:

  • Recombinant human VEGFR2 or FGFR1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound and control inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit or similar detection reagent

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in kinase buffer.

  • Reaction Setup: To each well of a 96-well plate, add the kinase, the specific substrate, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ assay. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other suitable cell line expressing VEGFR2

  • Cell culture medium

  • This compound and control inhibitors (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR machine) and cooling cells

  • Instrumentation for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or control compounds for a specific duration (e.g., 1 hour). A vehicle control (DMSO) must be included.

  • Heating: Harvest the cells and resuspend them in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., VEGFR2) in the soluble fraction using a suitable detection method like Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement. An isothermal dose-response curve can also be generated by heating the cells at a single, optimized temperature with varying compound concentrations.

Visualizing Pathways and Workflows

To aid in the conceptualization of the experimental design and the underlying biological context, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Gene_Expression Gene Expression (Proliferation, Migration, Survival) PKC->Gene_Expression AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression 4_Hydroxy_6_methoxyquinoline_3_carbonitrile 4-Hydroxy-6-methoxy- quinoline-3-carbonitrile 4_Hydroxy_6_methoxyquinoline_3_carbonitrile->VEGFR2 Inhibition

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction & Analysis Culture_Cells Culture Cells Add_Compound Add Compound/Vehicle Culture_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Heat_Treatment Heat Treatment (Temperature Gradient) Harvest_Cells->Heat_Treatment Cooling Cool to RT Heat_Treatment->Cooling Cell_Lysis Cell Lysis Cooling->Cell_Lysis Centrifugation Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Collect_Supernatant Quantify_Target Quantify Target Protein (e.g., Western Blot) Collect_Supernatant->Quantify_Target

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

G cluster_assays Target Engagement Assays cluster_comparison Comparative Compounds Test_Compound 4-Hydroxy-6-methoxy- quinoline-3-carbonitrile Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Test_Compound->Biochemical_Assay Cellular_Assay Cellular Thermal Shift Assay (Target Stabilization) Test_Compound->Cellular_Assay Comparative_Analysis Comparative Analysis of Target Engagement Biochemical_Assay->Comparative_Analysis Quantitative Comparison Cellular_Assay->Comparative_Analysis Qualitative & Quantitative Comparison Lenvatinib Lenvatinib Lenvatinib->Biochemical_Assay Lenvatinib->Cellular_Assay Sorafenib Sorafenib Sorafenib->Biochemical_Assay Sorafenib->Cellular_Assay Staurosporine Staurosporine Staurosporine->Biochemical_Assay

Caption: Logical Flow for Comparative Target Engagement Validation.

References

Safety Operating Guide

Prudent Disposal of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Hydroxy-6-methoxyquinoline-3-carbonitrile as hazardous waste. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach to its disposal, drawing upon safety protocols for related quinoline and nitrile compounds. Researchers, scientists, and drug development professionals must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide outlines the necessary steps for the proper disposal of this compound and associated contaminated materials.

Core Safety and Handling Protocols

Given the potential hazards associated with quinoline derivatives and nitrile compounds, all handling and disposal procedures for this compound must be conducted with appropriate personal protective equipment (PPE). Quinoline itself is known to be toxic and potentially carcinogenic, and many of its derivatives can irritate the skin, eyes, and respiratory tract.[1][2]

Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or chemical fume hood.---

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of this compound is to prevent its release into the environment. Therefore, it must not be discarded in regular trash or poured down the drain.[1]

  • Waste Identification and Segregation:

    • All waste materials containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be classified as hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.

  • Waste Collection:

    • Solid Waste: Collect solid this compound and any contaminated disposable items in a clearly labeled, sealable, and chemically compatible hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated, leak-proof container suitable for liquid hazardous waste. The container must be compatible with the solvent used.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be written on the label. For mixtures, list all constituents and their approximate concentrations.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Secondary containment is recommended to mitigate any potential leaks.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Provide a complete inventory of the waste to the disposal personnel.

Hazard Profile of Structurally Related Compounds

In the absence of specific data for this compound, the hazard information for related compounds provides a basis for a cautious approach.

CompoundKey Hazards
6-Methoxyquinoline Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[3]
Quinoline Toxic, potentially carcinogenic, and harmful to aquatic life.[1][2]
4-Hydroxybenzonitrile Causes skin and serious eye irritation. May cause respiratory irritation. Harmful to aquatic life.[4]
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound A Start: Generation of Waste (Solid or Liquid) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is Waste Solid or Contaminated Debris? B->C D Collect in Labeled 'Hazardous Solid Waste' Container C->D Yes E Is Waste a Liquid Solution? C->E No G Seal Container Securely D->G F Collect in Labeled 'Hazardous Liquid Waste' Container E->F Yes F->G H Store in Designated Secondary Containment Area G->H I Contact EHS for Pickup H->I J Document Waste for Disposal I->J K End: Waste Transferred to Authorized Personnel J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

Personal protective equipment for handling 4-Hydroxy-6-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Hydroxy-6-methoxyquinoline-3-carbonitrile is publicly available. The following guidance is based on the safety profiles of structurally similar compounds, including other substituted quinolines and nitriles. This substance should be handled with a high degree of caution. This guide is intended for informational purposes and should be supplemented by a thorough, institution-specific risk assessment before handling.

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the potential hazards associated with quinoline and nitrile functional groups, strict adherence to established safety protocols is imperative.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards identified for similar compounds.

Body Part Recommended Protection Specifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, particularly when there is a risk of splashing or when handling larger quantities.[1][2][3]
Hands Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves are suitable for providing a physical barrier against brief contact.[4] For prolonged or immersive contact, consider double-gloving or using thicker gloves. Always inspect gloves for signs of degradation or punctures before use and discard them immediately if contaminated.[4]
Body Laboratory CoatA flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned.
Respiratory NIOSH-approved RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient to maintain exposure below limits, or if irritation is experienced.[2][3] A particulate filter may be appropriate for solid forms of the compound.[5]
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.

Hazard Summary for Structurally Similar Compounds

The following table summarizes hazard information for compounds structurally related to this compound. This data should be used to inform a conservative approach to handling the target compound.

Compound CAS No. Hazards
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile263149-10-6Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). Signal Word: Warning.
8-Hydroxyquinoline148-24-3Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H360 (May damage fertility or the unborn child), H410 (Very toxic to aquatic life with long lasting effects). Signal Word: Danger.[6]
6-Methoxyquinoline5263-87-6Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3] Signal Word: Warning.[3]
4-Hydroxybenzonitrile767-00-0Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H402 (Harmful to aquatic life). Signal Word: Warning.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks.

1. Pre-Handling Preparations:

  • Training: Ensure all personnel have been trained on the potential hazards and safe handling procedures for this class of compounds.

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Emergency Equipment: Verify that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid, potentially toxic materials should be readily available.

2. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.[1]

  • Weighing: If the compound is a solid, weigh it within the fume hood.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[8]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after each use.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][9]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_sds Review Safety Data (or Analogs) prep_emergency->prep_sds handle_weigh Weigh Compound in Hood prep_sds->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

1. Waste Classification:

  • Based on its structure (a substituted quinoline), this compound should be classified as hazardous chemical waste.[7]

  • It should be segregated into the appropriate waste stream as determined by your institution's Environmental Health and Safety (EHS) department. Do not mix with other waste streams unless explicitly permitted.[10]

2. Step-by-Step Disposal Procedure:

  • Container Selection: Use a chemically resistant, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.[10]

  • Waste Collection: Carefully transfer the waste compound and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) into the designated waste container. Avoid overfilling; do not exceed 80% capacity.[10]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[10]

  • Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company, in accordance with all local, state, and federal regulations.[10]

cluster_collection Waste Collection cluster_container Containerization cluster_final Final Disposal collect_solid Solid Waste (Compound, Contaminated Labware) container_select Select Labeled, Compatible Waste Container collect_solid->container_select collect_liquid Liquid Waste (Contaminated Solvents) collect_liquid->container_select collect_ppe Contaminated PPE (Gloves, etc.) collect_ppe->container_select container_fill Transfer Waste (Do not overfill) container_select->container_fill container_seal Securely Seal Container container_fill->container_seal final_store Store in Designated Waste Area container_seal->final_store final_log Log Waste Details final_store->final_log final_pickup Arrange Professional Disposal final_log->final_pickup

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-methoxyquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-methoxyquinoline-3-carbonitrile

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。